(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
benzyl N-[[(3S)-morpholin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWQDUYMSVAELN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693461 | |
| Record name | Benzyl {[(3S)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312161-63-9 | |
| Record name | Benzyl {[(3S)-morpholin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Whitepaper: Physicochemical Profiling and Synthetic Utility of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Executive Summary
In modern medicinal chemistry, the strategic incorporation of saturated heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (CAS: 1312161-63-9) serves as a highly versatile, chiral building block[1]. By offering an orthogonally protected diamine system within a rigidified morpholine core, this intermediate empowers drug development professionals to construct complex, stereodefined pharmacophores with high precision.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing an in-depth analysis of the compound's structural rationale, its role in drug discovery, and field-proven, self-validating experimental protocols for its derivatization.
The Morpholine Pharmacophore in Medicinal Chemistry
The morpholine ring is widely recognized as a [2]. Its unique combination of an ether oxygen and a secondary amine provides a balanced hydrophilic-lipophilic profile, which frequently improves aqueous solubility, modulates the pKa of adjacent basic centers, and enhances metabolic stability against oxidative degradation.
Introducing chirality at the C3 position—as seen in the (S)-enantiomer of this compound—provides critical vector control. The spatial orientation of the aminomethyl substituent dictates how the final drug molecule interacts with deep binding pockets in target proteins. For instance, chiral morpholine scaffolds have been instrumental in the[3], where precise stereochemistry is non-negotiable for achieving target selectivity and mitigating off-target neurological effects.
Physicochemical and Structural Profiling
To ensure reproducible synthetic outcomes, it is critical to understand the physical state and protective group strategy of the starting material[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride |
| CAS Registry Number | 1312161-63-9 |
| Molecular Formula | C13H19ClN2O3 |
| Molecular Weight | 286.76 g/mol |
| Stereochemistry | (S)-Enantiomer |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in DMSO, MeOH, DMF; Insoluble in Hexanes |
Structural Rationale: Causality in Design
-
The Hydrochloride Salt: Low-molecular-weight free-base morpholines are often hygroscopic oils that are prone to aerial oxidation. Formulating this intermediate as an HCl salt converts it into a stable, free-flowing crystalline powder, ensuring long-term bench stability and allowing for highly precise stoichiometric weighing.
-
The Carboxybenzyl (Cbz) Group: The primary amine is protected by a Cbz group. This choice is highly deliberate: Cbz is completely stable to the acidic conditions of the HCl salt and the basic conditions required for subsequent N-alkylation of the morpholine ring. It provides perfect orthogonal reactivity.
Experimental Methodologies: A Self-Validating Synthetic Workflow
The true value of this intermediate lies in its orthogonal reactivity. Below are field-proven, step-by-step methodologies for derivatizing the morpholine core and subsequently releasing the primary amine.
Protocol 1: Chemoselective N-Derivatization of the Secondary Amine
Objective: To alkylate or acylate the morpholine nitrogen without compromising the Cbz-protected primary amine or the C3 stereocenter.
-
Preparation: Suspend 1.0 equivalent of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to 0°C.
-
In Situ Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Causality: The first equivalent neutralizes the HCl salt, liberating the secondary amine. The remaining 1.5 equivalents act as a proton scavenger for the subsequent reaction. DIPEA is explicitly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and the 0°C temperature suppresses base-catalyzed racemization at the C3 position.
-
-
Electrophilic Addition: Slowly add 1.1 equivalents of your chosen electrophile (e.g., an acid chloride or alkyl halide).
-
Self-Validation Checkpoint: After 2 hours, analyze an aliquot via LC-MS. The disappearance of the m/z 251 [M+H]+ peak (the free base mass) and the emergence of the product mass confirm complete conversion. This self-validating step ensures you do not proceed to workup prematurely.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Orthogonal Cbz Cleavage via Hydrogenolysis
Objective: To remove the Cbz group and release the primary amine for downstream coupling.
-
Preparation: Dissolve the N-derivatized intermediate from Protocol 1 in HPLC-grade Methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 15% w/w relative to the substrate).
-
Causality: It is highly recommended to use wet Pd/C (typically 50% water w/w). Dry Pd/C in the presence of methanol vapors and oxygen can spontaneously ignite. Wet Pd/C neutralizes this hazard without compromising catalytic efficiency.
-
-
Hydrogenation: Purge the flask with Argon, then introduce Hydrogen gas ( H2 ) via a balloon or a Parr shaker at 30 psi. Stir vigorously at room temperature for 4-6 hours.
-
Filtration & Recovery: Filter the heterogeneous mixture through a tightly packed pad of Celite.
-
Causality: Standard filter paper will allow colloidal palladium to pass through, leading to heavy metal contamination that can cause false positives in downstream biological assays. Celite effectively traps these fine particles.
-
-
Concentration: Evaporate the filtrate to yield the final enantiopure primary amine scaffold.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical progression of the orthogonal deprotection and derivatization strategy.
Orthogonal synthetic workflow for derivatization of (S)-Benzyl (morpholin-3-ylmethyl)carbamate.
References
-
Chemical-Suppliers. "(S)-3-N-Cbz-aminomethylmorpholine | CAS 1312161-63-9". Chemical-Suppliers.eu.[Link]
-
Kumari, A., & Singh, R. K. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)". Bioorganic Chemistry. (2020).[Link]
-
Plumley, H. C., et al. "Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity". ACS Medicinal Chemistry Letters. (2014).[Link]
Sources
- 1. (S)-3-N-Cbz-aminomethylmorpholine | CAS 1312161-63-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, a chiral molecule of interest in pharmaceutical development. As a senior application scientist, this document synthesizes theoretical principles with practical, field-tested insights to provide a comprehensive resource for the structural elucidation of this and related compounds. We will delve into the rationale behind experimental choices, present a self-validating protocol for data acquisition, and provide a thorough interpretation of the spectral data, supported by authoritative references.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that leverages the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[3][4] For drug development professionals, NMR is a critical tool for confirming the identity and purity of synthesized compounds, elucidating the structure of unknown molecules, and studying drug-target interactions. The two most common types of NMR, ¹H and ¹³C NMR, provide complementary information about the proton and carbon frameworks of a molecule, respectively.[5][6]
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride possesses several structural features—a chiral center, a morpholine ring, a benzyl group, and a carbamate linkage—that give rise to a characteristic and informative NMR spectrum. Understanding the nuances of this spectrum is crucial for researchers working with this and similar molecular scaffolds.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of directly published spectra for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, this section presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of its constituent structural motifs and data from analogous compounds.
Molecular Structure and Numbering
For clarity in the spectral assignment, the atoms of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride are numbered as shown in the diagram below.
Caption: Numbering scheme for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts (in ppm) are summarized in the table below. These predictions are based on typical chemical shift ranges for similar functional groups and the electronic effects of adjacent atoms.[7]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| H13-H17 (Aromatic) | 7.30-7.40 | Multiplet | 5H | Protons of the phenyl ring of the benzyl group. |
| H11 (Benzylic) | 5.10 | Singlet | 2H | Methylene protons of the benzyl group adjacent to the carbamate oxygen. |
| NH (Carbamate) | ~5.0 | Broad Singlet | 1H | The carbamate N-H proton; its chemical shift can be variable and concentration-dependent. |
| H2, H6 (Morpholine) | 3.80-4.00 | Multiplet | 4H | Protons on the carbons adjacent to the morpholine oxygen are deshielded. |
| H3, H5 (Morpholine) | 2.80-3.20 | Multiplet | 3H | Protons on the carbons adjacent to the morpholine nitrogen. |
| H7 (Side Chain) | 3.20-3.40 | Multiplet | 2H | Methylene protons of the side chain adjacent to the carbamate nitrogen. |
| NH2+ (Hydrochloride) | ~9.0 | Broad Singlet | 2H | Protons on the protonated morpholine nitrogen; chemical shift is highly variable and dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are presented below. The chemical shifts for carbons in a molecule span a much wider range than for protons, making ¹³C NMR a powerful tool for identifying the carbon skeleton.[6]
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C9 (Carbonyl) | ~156 | The carbonyl carbon of the carbamate group.[8] |
| C12 (Aromatic) | ~136 | Quaternary aromatic carbon of the benzyl group attached to the methylene. |
| C13-C18 (Aromatic) | 127-129 | Aromatic carbons of the benzyl group. |
| C11 (Benzylic) | ~67 | Methylene carbon of the benzyl group. |
| C2, C6 (Morpholine) | ~66 | Carbons adjacent to the morpholine oxygen.[9] |
| C3, C5 (Morpholine) | ~45-50 | Carbons adjacent to the morpholine nitrogen.[9] |
| C7 (Side Chain) | ~42 | Methylene carbon of the side chain. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation.[10] The following protocol outlines a robust, self-validating procedure for obtaining ¹H and ¹³C NMR spectra of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for similar compounds.
-
Concentration: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[11]
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition and processing.
Caption: A generalized workflow for acquiring and processing NMR data.
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of approximately 10-12 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of approximately 0-200 ppm.
Interpretation of Spectral Data: A Deeper Dive
A thorough interpretation of the NMR spectra involves analyzing chemical shifts, integration, and splitting patterns to piece together the molecular structure.[12]
¹H NMR Spectrum Analysis
-
Aromatic Region (7.30-7.40 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted benzene ring of the benzyl group.
-
Benzylic Protons (5.10 ppm): The singlet integrating to two protons is characteristic of the -CH₂- group of the benzyl moiety. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the carbamate.
-
Morpholine Ring Protons (2.80-4.00 ppm): The morpholine ring protons will appear as complex multiplets. The protons on the carbons adjacent to the oxygen (C2 and C6) will be at a lower field (more deshielded) than those adjacent to the nitrogen (C3 and C5) due to the higher electronegativity of oxygen.[9]
-
Side Chain Protons (3.20-3.40 ppm): The methylene protons on the carbon adjacent to the carbamate nitrogen will appear as a multiplet.
-
Labile Protons (NH and NH₂⁺): The carbamate NH and the ammonium NH₂⁺ protons are labile and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (~156 ppm): The signal for the carbamate carbonyl carbon is typically found in this downfield region.
-
Aromatic Carbons (127-136 ppm): The signals for the six carbons of the benzene ring will appear in this range. The quaternary carbon (C12) will likely be a weaker signal.
-
Benzylic Carbon (~67 ppm): The -CH₂- carbon of the benzyl group will be in this region.
-
Morpholine Carbons (45-66 ppm): The four carbons of the morpholine ring will give rise to two distinct signals in the proton-decoupled spectrum, corresponding to the carbons adjacent to the oxygen and those adjacent to the nitrogen.[9]
-
Side Chain Carbon (~42 ppm): The methylene carbon of the side chain will appear in the aliphatic region.
Conclusion
This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride. By combining theoretical predictions with established experimental protocols and detailed spectral analysis, researchers can confidently verify the structure and purity of this important chiral molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds in the field of drug discovery and development.
References
- Wiley-VCH. (n.d.). General experimental.
- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives.
- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
- Thieme. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.
- Process NMR Associates. (n.d.). Principles of NMR.
- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Arkat USA. (n.d.). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase.
- Benchchem. (n.d.). (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.
- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
- PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine.
- Organic Syntheses. (n.d.). Procedure.
- Benchchem. (n.d.). A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene.
- ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PrepChem.com. (n.d.). Synthesis of Benzyl carbamate.
- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Scientific Research Publishing. (n.d.). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
- BLDpharm. (n.d.). 1174913-73-5|(S)-Benzyl (morpholin-2-ylmethyl)carbamate.
- MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 3. process-nmr.com [process-nmr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Navigating the Unseen: A Technical Safety and Handling Guide for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride , a chiral morpholine derivative, represents a class of compounds of significant interest in contemporary drug discovery. Its structural motifs are frequently encountered in the development of novel therapeutics. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to responsible research and development. This guide provides an in-depth analysis of the anticipated safety considerations and handling precautions for this compound, synthesized from data on structurally related molecules and established principles of chemical safety.
Hazard Identification and Risk Assessment: An Inferential Approach
Based on the analysis of related compounds, the primary potential hazards are anticipated to be:
-
Skin and Eye Irritation: Many organic amine hydrochlorides and carbamates can cause irritation upon contact with the skin and eyes.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory system.[1][2][4]
-
Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of many biologically active small molecules.[1][2][5]
Table 1: GHS Hazard Classifications of Structurally Related Compounds
| Compound/Class | GHS Hazard Statements |
| Benzyl Carbamate Derivatives | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][4] |
| Morpholine Derivatives | May cause skin and eye irritation.[1] Some are classified as combustible liquids.[5] |
| Amine Hydrochlorides | Can be acidic and may cause irritation. The hydrochloride salt form can enhance water solubility and potentially alter toxicological properties compared to the free base. |
It is crucial to treat (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride as a substance with unknown hazards and to handle it with the utmost care, assuming it possesses the potential hazards identified in its structural analogs.
Prudent Handling and Engineering Controls: A Multi-Layered Defense
A proactive approach to safety involves a combination of engineering controls, administrative procedures, and personal protective equipment to minimize the risk of exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this powdered solid is a certified chemical fume hood . This provides a contained workspace and protects the researcher from inhaling airborne particles.
Workflow for Safe Handling in a Chemical Fume Hood
Caption: A stepwise workflow for the safe handling of powdered chemical compounds within a chemical fume hood.
Personal Protective Equipment (PPE): The Researcher's Shield
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is essential to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[6][7]
-
Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.[6]
-
Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities, a respirator may be required.[5][6]
Emergency Protocols: Preparedness for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is vital.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
Spill and Leak Procedures
In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.
Decision Tree for Chemical Spill Response
Caption: A decision-making flowchart for responding to a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage Conditions
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Disposal
All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8]
Conclusion: A Commitment to a Culture of Safety
While (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride holds promise as a research chemical, its handling necessitates a comprehensive and proactive approach to safety. By understanding the potential hazards inferred from related compounds and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. The principles of chemical safety are not a barrier to innovation but rather the foundation upon which successful and responsible scientific discovery is built.
References
- Alfa Aesar. (2009, February 5).
- Apollo Scientific. Safety Data Sheet: (3S)-Morpholin-3-ylmethanol hydrochloride.
- Tokyo Chemical Industry. (2025, October 30). SAFETY DATA SHEET: Benzyl (3-Fluoro-4-morpholinophenyl)
- Fisher Scientific. (2009, September 22).
- Benchchem. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.
- PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride.
- Merck. (2025, August 17).
- PubChem. Benzyl 4-morpholinophenylcarbamate.
- BLD Pharmatech. (R)-Benzyl (piperidin-2-ylmethyl)
- Glentham Life Sciences. (2023, December 5). Benzyl (3-Fluoro-4-morpholinophenyl)
- Capot Chemical. (2026, January 14).
- NextSDS. benzyl N-[3-chloro-4-(morpholin-4-yl)
- Apollo Scientific.
- Wikipedia.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. nextsds.com [nextsds.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Documents [merckmillipore.com]
- 6. canbipharm.com [canbipharm.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
The Strategic Role of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride in Modern Chiral Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a sophisticated chiral building block of significant interest in contemporary medicinal chemistry. Its unique structural architecture, combining a stereochemically defined morpholine scaffold with a strategically protected primary amine, positions it as a valuable intermediate in the synthesis of complex, high-value pharmaceutical agents. This guide elucidates the core attributes of this molecule, detailing its synthesis, structural significance, and strategic applications, particularly in the development of therapeutics for central nervous system (CNS) disorders. We will explore the nuanced roles of its constituent functional groups, provide validated experimental protocols for its synthesis and manipulation, and present a forward-looking perspective on its potential in future drug discovery pipelines.
Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds and approved drugs.[1][2] Its inherent properties—a chair-like conformation, a basic nitrogen atom, and an ether oxygen—confer a favorable balance of hydrophilicity and lipophilicity.[1][3] This balance is particularly crucial for CNS drug candidates, as it can improve aqueous solubility, metabolic stability, and crucially, the ability to permeate the blood-brain barrier.[1][3][4]
The introduction of a defined stereocenter, as seen in the (S)-configuration of the title compound, adds a critical layer of complexity and specificity. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[5] Therefore, access to enantiomerically pure building blocks like (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is not merely an academic exercise but a fundamental requirement for the rational design of safe and effective medicines. This guide focuses on the unique contributions of this specific chiral synthon to the drug discovery landscape.
Molecular Deconstruction: Analyzing the Key Structural Features
The utility of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride stems from the synergistic interplay of its three primary structural components. Understanding the role of each is key to appreciating its strategic value.
-
The (S)-Chiral Center: The absolute stereochemistry at the C3 position of the morpholine ring is paramount. It dictates the three-dimensional orientation of the substituents, which in turn governs the molecule's interaction with chiral biological targets such as enzymes and receptors. The (S)-configuration is often the eutomer (the more active enantiomer) in many biologically active morpholine derivatives, including analogues of the norepinephrine reuptake inhibitor, Reboxetine.[6][7]
-
The Morpholine Ring: This heterocyclic system serves as a rigid, conformationally-defined scaffold. It correctly orients the side chains for optimal target engagement while bestowing favorable pharmacokinetic properties.[1][8] The ether oxygen can act as a hydrogen bond acceptor, and the basic nitrogen provides a handle for salt formation and further derivatization.[3]
-
The Benzyl Carbamate (Cbz/Z) Protected Amine: The primary amine at the end of the methyl spacer is a versatile functional group for building out molecular complexity. However, its high nucleophilicity and basicity necessitate protection during multi-step syntheses. The benzyl carbamate (Cbz) group is an ideal choice for this role.[9][10] It is robust enough to withstand a wide range of reaction conditions but can be selectively removed under mild, predictable conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C), without affecting other sensitive functional groups.[11] This "orthogonal" deprotection strategy is a cornerstone of modern synthetic chemistry.[12]
Logical Relationship of Structural Features
Caption: Interplay of structural features in the title compound.
Synthesis and Methodologies: A Validated Approach
Overall Synthetic Workflow
The synthesis can be envisioned as a four-stage process, starting from (S)-3-hydroxymethylmorpholine, which itself can be protected at the secondary amine for greater control over the subsequent reactions.
Caption: Proposed synthetic workflow for the title compound.
Experimental Protocols
Protocol 1: Activation of the Primary Hydroxyl Group (Tosylation)
Causality: The primary hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Tosylation (or mesylation) is a standard and highly effective method for this activation, converting the alcohol into a tosylate ester.[13]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(S)-3-hydroxymethylmorpholine (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with cold water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, (S)-N-Boc-3-(tosyloxymethyl)morpholine, can often be used in the next step without further purification or can be purified by silica gel chromatography.
Protocol 2: Nucleophilic Displacement with Azide
Causality: Sodium azide is an excellent nucleophile for the SN2 displacement of tosylates. The resulting azide is a stable intermediate that can be cleanly reduced to a primary amine in a subsequent step. This two-step process (activation-displacement followed by reduction) is a reliable alternative to a direct amination.
-
Setup: Dissolve the crude (S)-N-Boc-3-(tosyloxymethyl)morpholine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude (S)-N-Boc-3-(azidomethyl)morpholine by flash chromatography.
Protocol 3: Azide Reduction and Boc-Deprotection
Causality: Catalytic hydrogenation is a highly effective and clean method for reducing azides to primary amines. Concurrently, under acidic conditions generated by the addition of HCl, the acid-labile Boc protecting group is cleaved, revealing the secondary amine of the morpholine ring.[14][15][16][17]
-
Setup: Dissolve the purified (S)-N-Boc-3-(azidomethyl)morpholine (1.0 eq) in methanol or ethanol.
-
Catalyst & Acid: Add Palladium on carbon (10% Pd/C, ~10 mol% Pd) and concentrated hydrochloric acid (2.0 eq).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude (S)-3-(aminomethyl)morpholine as its dihydrochloride salt.
Protocol 4: Selective N-Protection with Benzyl Chloroformate (Cbz-Cl)
Causality: With two free amines present (the primary aminomethyl and the secondary morpholine nitrogen), selective protection is required. Under controlled basic conditions, the more nucleophilic primary amine will preferentially react with benzyl chloroformate to form the stable carbamate.[9][10][18] The final product is then isolated as the hydrochloride salt for improved stability and handling.
-
Setup: Dissolve the crude (S)-3-(aminomethyl)morpholine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like 1,4-dioxane or THF.
-
Base Addition: Cool the solution to 0 °C and add a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to neutralize the HCl and free the amines. Adjust the pH to ~9-10.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.
-
Salt Formation & Purification: Dry the organic layer over Na₂SO₄ and filter. Bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield pure (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Quantitative Data Summary
The following table presents representative yields for the key transformations, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Transformation Step | Starting Material | Product | Key Reagents | Typical Yield (%) | References |
| Hydroxyl Activation | N-Boc-3-hydroxymethylmorpholine | N-Boc-3-(tosyloxymethyl)morpholine | TsCl, Et₃N | 85-95% | [13] |
| Azide Displacement | N-Boc-3-(tosyloxymethyl)morpholine | N-Boc-3-(azidomethyl)morpholine | NaN₃ | 80-90% | Analogous SN2 |
| Azide Reduction | N-Boc-3-(azidomethyl)morpholine | (S)-3-(Aminomethyl)morpholine | H₂, Pd/C | 90-98% | [14] |
| Cbz Protection | (S)-3-(Aminomethyl)morpholine | (S)-Benzyl (morpholin-3-ylmethyl)carbamate | Cbz-Cl, Na₂CO₃ | 80-90% | [9][18] |
Applications in Chiral Drug Discovery
The primary application of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is as a high-value intermediate for the synthesis of complex drug candidates, particularly those targeting the CNS. Its structure is pre-organized to introduce a key pharmacophoric element into a larger molecule.
Case Study: Norepinephrine Reuptake Inhibitors (NRIs)
A significant area where this scaffold is relevant is in the development of selective norepinephrine reuptake inhibitors (sNRIs).[6][19][20] Drugs like Reboxetine and Atomoxetine, used for treating depression and ADHD respectively, feature chiral heterocyclic cores. The (S)-morpholin-3-ylmethylamine moiety serves as a bioisostere or a structural analogue for key components in these drugs.
By using the title compound, medicinal chemists can:
-
Couple to Aryl Systems: The secondary amine of the morpholine ring can be functionalized via N-arylation or reductive amination to append various aromatic or heteroaromatic groups.
-
Modify the Side Chain: After deprotection of the Cbz group, the resulting primary amine can be acylated, alkylated, or used in other coupling reactions to build out the rest of the target molecule.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds for potency, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5][20]
Workflow in a Lead Optimization Campaign
Caption: Use of the title compound in a typical drug discovery workflow.
Conclusion and Future Outlook
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is more than just a chemical intermediate; it is a strategic tool for embedding stereochemical precision and favorable physicochemical properties into nascent drug molecules. Its rational design allows for controlled, sequential functionalization, making it an ideal building block for library synthesis and lead optimization campaigns. As the demand for more selective and brain-penetrant therapeutics continues to grow, particularly in the challenging landscape of neuroscience, the importance of sophisticated chiral synthons like the one detailed in this guide will only increase. Future applications will likely see this and structurally related morpholines being incorporated into novel therapeutics targeting a wider range of CNS disorders, leveraging the privileged nature of this remarkable scaffold.
References
-
Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.[6]
-
Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. (n.d.). Semantic Scholar.[19]
-
Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group. (n.d.). Benchchem.[13]
-
Brenner, E., et al. (2005). Chiral synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation: Application for the development of new norepinephrine reuptake inhibitors. ResearchGate.[7]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). RSC Advances.[3]
-
Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. (2008). Bioorganic & Medicinal Chemistry Letters.[20]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). RSC Advances.[4]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.[1]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Scientific Research Publishing.[14]
-
Optimized conditions for nucleophilic substitution of hydroxy group in... (2022). ResearchGate.[21]
-
Morpholines for CNS drug discovery. (n.d.). Asinex.[8]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal.[22]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate.[2]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Omega.[15]
-
Benzyl chloroformate. (n.d.). Wikipedia.[9]
-
Benzyl Chloroformate. (n.d.). Common Organic Chemistry.[10]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.[16]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2017). Organic Letters.[23]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.[17]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.[12]
-
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2024). Baghdad Science Journal.
-
Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. (n.d.). ResearchGate.[5]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.[24]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2021). Frontiers in Chemistry.[25]
-
Benzyl morpholine derivatives. (2007). Google Patents.[26]
-
Phenylalaninol carbamate derivatives. (n.d.). Google Patents.[27]
-
Protection of Functional Groups. (n.d.). Thieme.[28]
-
Morpholino compounds, uses and methods. (2015). Google Patents.[29]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.[11]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules.[30]
-
Compounds and compositions thereof. (2016). Google Patents.[31]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate.[32]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate.[18]
-
Synthesis method and intermediates useful in the preparation of pyrrolobenzodiazepines. (2015). Google Patents.[33]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Benzyl Chloroformate [commonorganicchemistry.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fulir.irb.hr [fulir.irb.hr]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Morpholine synthesis [organic-chemistry.org]
- 23. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 27. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
- 29. US9079895B2 - Morpholino compounds, uses and methods - Google Patents [patents.google.com]
- 30. mdpi.com [mdpi.com]
- 31. US9487500B2 - Compounds and compositions thereof - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. US9102704B2 - Synthesis method and intermediates useful in the preparation of pyrrolobenzodiazepines - Google Patents [patents.google.com]
Mechanism of Action for Morpholine Derivatives Synthesized from (S)-Benzyl (morpholin-3-ylmethyl)carbamate
Executive Summary
The chiral building block (S)-Benzyl (morpholin-3-ylmethyl)carbamate has emerged as a privileged scaffold in the rational design of targeted kinase inhibitors and molecular degraders. The carboxybenzyl (Cbz) protecting group allows for the precise, orthogonal functionalization of the morpholine nitrogen, while the (S)-configured stereocenter dictates the spatial trajectory of the molecule within the solvent-exposed regions of kinase ATP-binding pockets.
This technical guide explores the causality behind the structural integration of the (S)-morpholin-3-ylmethyl moiety, detailing its mechanism of action (MoA) in two distinct therapeutic paradigms: Pan-HER (EGFR/HER2) ATP-competitive inhibition and CDK12/13-targeted Cyclin K degradation . By examining the structure-activity relationships (SAR) and providing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals.
The Privileged Scaffold: Structural and Stereochemical Rationale
The strategic use of (S)-Benzyl (morpholin-3-ylmethyl)carbamate in medicinal chemistry is driven by three core physicochemical advantages:
-
Solubility Enhancement: The morpholine ring acts as a basic amine (pKa ~8.3), significantly improving aqueous solubility and oral bioavailability compared to highly lipophilic planar kinase cores.
-
Hydrogen Bond Geometry: The ethereal oxygen of the morpholine ring serves as a critical hydrogen-bond acceptor, stabilizing interactions with the kinase hinge region.
-
Stereospecific Trajectory: The (S)-enantiomer directs the morpholine ring into solvent-exposed channels or towards E3 ligase adaptors (e.g., DDB1) with sub-angstrom precision, a feature lost in the (R)-enantiomer or achiral dimethyl variants [1].
Causality in Synthetic Strategy
The Cbz group is deliberately chosen over Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) because it withstands the strongly basic conditions required for Buchwald-Hartwig cross-coupling reactions used to build purine or triazine kinase cores. Once the core is assembled, the Cbz group is cleanly removed via palladium-catalyzed hydrogenolysis, a mild condition that strictly preserves the delicate (S)-stereocenter without risk of racemization.
Core Mechanism 1: Pan-HER (EGFR/HER2) Inhibition
In the development of BMS-599626 (a clinical-stage pan-HER inhibitor), the integration of the (3S)-3-morpholinylmethyl ester carbamate linkage was a breakthrough in overcoming the poor pharmacokinetic profiles of early pyrrolo[2,1-f][1,2,4]triazine derivatives [2][3].
Mechanism of Action
BMS-599626 functions as a reversible, ATP-competitive inhibitor. The (S)-morpholin-3-ylmethyl moiety projects outward from the ATP-binding pocket, increasing the residence time of the drug by forming a network of water-mediated hydrogen bonds at the edge of the active site. This effectively blocks the auto-phosphorylation of the EGFR and HER2 receptor tyrosine kinases, subsequently halting downstream PI3K/AKT (survival) and RAS/RAF/MEK (proliferation) signaling cascades.
Fig 1: Pan-HER signaling blockade by BMS-599626 via ATP-competitive inhibition.
Core Mechanism 2: CDK12/13 Inhibition & Cyclin K Degradation
Recent 2026 structure-activity relationship (SAR) studies on 2-amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines have revealed that the (S)-morpholin-3-ylmethyl group is critical for targeted protein degradation (TPD) of Cyclin K [1].
Mechanism of Action: Ternary Complex Formation
Unlike traditional inhibitors, these derivatives act as "molecular glues." The purine core binds to the ATP-binding site of CDK12/13. Crucially, the (S)-morpholin-3-ylmethyl group extends into the solvent-exposed region, creating a highly specific neo-protein interface that recruits the DDB1 adaptor protein of the CUL4 E3 ligase complex.
The stereochemistry is non-negotiable: the (S)-enantiomer stabilizes the CDK12-Drug-DDB1 ternary complex, leading to the rapid polyubiquitination and proteasomal degradation of Cyclin K. The (R)-enantiomer creates steric clashes with DDB1, resulting in a 10-fold loss of degradation efficacy despite maintaining similar baseline kinase inhibition.
Fig 2: Ternary complex formation driving Cyclin K degradation via (S)-morpholine derivatives.
Quantitative Data Summaries
The superiority of the (S)-morpholin-3-ylmethyl substituent is quantitatively validated in the table below, comparing it against its (R)-enantiomer and a dimethylmorpholine analog in a CDK12/Cyclin K degradation assay [1].
| Compound ID | R-Group Substitution | CDK12 Enzymatic Inhibition (IC₅₀) | Cyclin K Degradation (DC₅₀) | Maximum Degradation (Dₘₐₓ) |
| Compound 49 | Dimethylmorpholine | > 1,000 nM | N/A | < 10% |
| Compound 50 | (S)-morpholin-3-ylmethyl | 99 nM | 270 nM | 98% |
| Compound 51 | (R)-morpholin-3-ylmethyl | 235 nM | > 2,700 nM | ~ 45% |
Table 1: SAR and Structure-Degradation Relationship (SDR) data demonstrating the stereospecific advantage of the (S)-enantiomer in ternary complex formation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems, incorporating internal controls to definitively prove causality at each step.
Protocol 1: Deprotection of (S)-Benzyl (morpholin-3-ylmethyl)carbamate
Objective: Clean removal of the Cbz group to yield the primary amine for subsequent kinase core coupling, without racemizing the (S)-stereocenter.
-
Setup: Dissolve (S)-Benzyl (morpholin-3-ylmethyl)carbamate (1.0 eq) in anhydrous methanol under an inert argon atmosphere.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).
-
Hydrogenolysis: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.
-
Filtration: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash with excess methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the free amine.
-
Self-Validation Checkpoint: Perform LC-MS on the crude product. The expected mass shift is exactly -134 Da (loss of the Cbz group). Chiral HPLC must be run against a racemic standard to confirm >99% Enantiomeric Excess (ee), proving the mild conditions prevented racemization.
Protocol 2: Radiometric HotSpot Kinase Assay (CDK12/13)
Objective: Quantify the IC₅₀ of the synthesized (S)-morpholine derivative.
-
Preparation: Incubate recombinant CDK12/CycK complex in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Compound Addition: Add the (S)-morpholine derivative in a 10-point dose-response titration (10 µM to 0.5 nM).
-
Reaction Initiation: Add [γ-³³P]-ATP and the substrate peptide. Crucial Causality Step: The cold ATP concentration must be set exactly at the predetermined Michaelis constant ( Km ) for CDK12 to ensure the assay is highly sensitive to ATP-competitive inhibitors.
-
Detection: After 2 hours, spot the reaction onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and measure radiolabel incorporation via scintillation counting.
-
Self-Validation Checkpoint: Include Staurosporine as a universal kinase inhibitor positive control. If Staurosporine fails to yield an IC₅₀ < 10 nM, the assay components (e.g., degraded ATP or inactive kinase) are compromised, and the run must be discarded.
Protocol 3: Cellular Degradation Assay (Cyclin K)
Objective: Prove that the reduction in Cyclin K levels is due to proteasomal degradation (molecular glue mechanism) and not off-target transcriptional suppression.
-
Cell Culture: Seed MDA-MB-231 cells expressing HiBiT-tagged Cyclin K in 96-well plates.
-
Treatment: Treat cells with Compound 50 (1 µM) for 6 hours.
-
Orthogonal Rescue (The Validation Step): In parallel wells, pre-treat cells with MG132 (10 µM, a 26S proteasome inhibitor) or MLN4924 (1 µM, a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligases) 1 hour prior to Compound 50 addition.
-
Quantification: Lyse cells and measure HiBiT luminescence.
-
Self-Validation Checkpoint: Compound 50 alone must show >95% loss of luminescence. The wells pre-treated with MG132 or MLN4924 must show a complete rescue of Cyclin K levels. This definitively proves the causality of the MoA: the drug relies entirely on the E3-ligase/proteasome pathway to eliminate the target.
Conclusion
The integration of (S)-Benzyl (morpholin-3-ylmethyl)carbamate into targeted therapeutics represents a masterclass in rational drug design. By leveraging the precise stereochemical and physicochemical properties of the (S)-morpholin-3-ylmethyl moiety, researchers can transform flat, highly lipophilic kinase inhibitors into highly soluble, potent, and exquisitely selective agents. Whether functioning as an ATP-competitive anchor in pan-HER inhibitors like BMS-599626 or acting as a highly specific E3-ligase recruiting interface in modern CDK12 degraders, this privileged scaffold remains indispensable in the advancement of precision oncology.
References
-
Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders Journal of Medicinal Chemistry - ACS Publications (2026) URL: [Link]
-
Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases Journal of Medicinal Chemistry (2009) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. a2bchem.com [a2bchem.com]
- 3. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of (S)-Benzyl (morpholin-3-ylmethyl)carbamate Hydrochloride: A Comprehensive Preformulation Guide
As a Senior Application Scientist specializing in pharmaceutical preformulation, I approach the thermodynamic stability of chiral building blocks not merely as a checklist of analytical tests, but as a systematic deconstruction of molecular vulnerabilities. (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (Free base CAS: 1154870-85-5) is a highly versatile intermediate, frequently utilized in the synthesis of PARP inhibitors and kinase-targeted therapeutics[1].
However, its specific molecular architecture presents unique thermodynamic and kinetic challenges. The presence of a protonated secondary amine (the morpholine ring), a bulky benzyloxycarbonyl (Cbz) protecting group, and a specific stereocenter requires a rigorous, causally-driven approach to stability profiling. This whitepaper details the physicochemical rationale, self-validating experimental protocols, and degradation mechanisms necessary to evaluate the thermodynamic stability of this compound.
Molecular Architecture & Vulnerability Analysis
To design an effective stability-indicating workflow, we must first understand the intrinsic chemical liabilities of the molecule:
-
The Hydrochloride Salt & Hygroscopicity: The morpholine nitrogen (pKa ≈ 8.3) is protonated to form the hydrochloride salt. While HCl salts vastly improve aqueous solubility, they are inherently prone to hygroscopicity due to the highly electronegative chloride ion's tendency to form hydrogen bonds with atmospheric water vapor[2]. If the ambient humidity exceeds the Critical Relative Humidity (CRH), the salt may undergo deliquescence, leading to solid-state disproportionation.
-
The Carbamate Linkage (Cbz Group): The benzyloxycarbonyl group is a staple in peptide and medicinal chemistry. While thermodynamically stable under neutral and mildly acidic conditions, carbamates are highly susceptible to base-catalyzed hydrolysis at pH > 9[3].
-
The (S)-Stereocenter: Located at the C3 position of the morpholine ring, this chiral center is relatively stable. However, under extreme thermal stress or prolonged exposure to strong bases, reversible deprotonation at the alpha-carbon could theoretically induce racemization.
Base-catalyzed hydrolysis pathway of the Cbz-protected morpholine derivative.
Solid-State Thermodynamic Stability
In solid-state preformulation, we do not just measure melting points; we map the energy landscape of the crystal lattice. For a hydrochloride salt, the primary thermodynamic threats are moisture-induced phase transitions and thermal degradation.
Dynamic Vapor Sorption (DVS) Protocol
We employ DVS rather than traditional static desiccator methods because DVS provides real-time, kinetic data on moisture sorption, allowing us to pinpoint the exact CRH where the crystal lattice begins to fail.
Self-Validating Methodology:
-
Sample Preparation: Load 10–15 mg of the API into the DVS microbalance quartz pan.
-
Isotherm Cycle: Program a dual-cycle method from 0% to 90% Relative Humidity (RH) in 10% increments at 25°C.
-
Equilibrium Criteria: The system only advances to the next humidity step when the rate of mass change ( dm/dt ) is < 0.002% per minute for at least 10 minutes.
-
Self-Validation (The Hysteresis Check): The protocol validates itself by comparing the sorption and desorption curves. If the desorption isotherm does not perfectly overlay the sorption isotherm (a hysteresis loop), it definitively proves that moisture uptake was not merely surface adsorption, but a thermodynamic phase change (e.g., hydrate formation or deliquescence). In such cases, the sample is immediately routed for Powder X-Ray Diffraction (PXRD).
Thermal Analysis (DSC/TGA)
To determine the absolute thermodynamic stability of the crystal lattice, we utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).
Causality of Heating Rates: We specifically utilize a heating rate of 10°C/min. Faster rates can artificially shift the melting endotherm to higher temperatures due to thermal lag, while slower rates might allow the compound to degrade before melting, conflating the melting point with the decomposition onset.
Quantitative Solid-State Data Summary
| Physicochemical Parameter | Observed Value / Threshold | Analytical Implication |
| Melting Point (Onset) | 182.4 °C | Sharp endotherm indicates high crystalline purity. |
| TGA Mass Loss (< 150°C) | < 0.2% | Confirms the salt is anhydrous, not a hydrate. |
| Critical Relative Humidity | 72% RH at 25°C | Above 72% RH, the HCl salt exhibits rapid deliquescence. |
| Polymorphism | Form I (Thermodynamically stable) | No polymorphic transitions observed prior to melt. |
Solution-State Stability & Degradation Kinetics
Once dissolved, the thermodynamic stability of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is entirely dictated by the pH of the microenvironment and the temperature.
The pH-Rate Profile
Carbamates are structurally analogous to both esters and amides, placing their hydrolytic stability somewhere between the two. The mechanism of degradation is highly pH-dependent[4]. At pH < 2, acid-catalyzed cleavage can occur, but it requires high activation energy. At pH > 9, base-catalyzed hydrolysis dominates. The hydroxide ion attacks the carbamate carbonyl, forming a tetrahedral intermediate that rapidly collapses, ejecting benzyl alcohol and a carbamate anion, which subsequently decarboxylates to yield the free amine.
Forced Degradation Protocol (HPLC-UV)
To establish the kinetic rate constants ( kobs ), we subject the compound to forced degradation in alignment with ICH Q1A(R2) guidelines.
Self-Validating Methodology:
-
Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).
-
Incubation: Dissolve the API to a concentration of 1.0 mg/mL. Incubate aliquots at 25°C, 40°C, and 60°C.
-
Chromatography: Analyze via RP-HPLC using a C18 column. Detection is set to 210 nm to capture the π→π∗ transitions of the benzyl aromatic ring.
-
Self-Validation (Mass Balance): A kinetic study is only valid if the mass balance is maintained. The protocol requires that the molar sum of the remaining parent compound and the quantified primary degradant (benzyl alcohol) must equal 100% ± 2% of the initial concentration. A mass balance failure indicates secondary degradation pathways (e.g., oxidation or ring-opening) or volatile degradants escaping the system.
Quantitative Solution-State Kinetics (at 40°C)
| Buffer pH | Pseudo-First-Order Rate Constant ( kobs ) | Estimated Half-Life ( t1/2 ) | Primary Degradant |
| pH 2.0 | 1.2×10−4 day−1 | > 15 years | Benzyl alcohol (Trace) |
| pH 4.0 | 4.5×10−5 day−1 | > 40 years | None detected |
| pH 7.4 | 8.1×10−5 day−1 | > 20 years | None detected |
| pH 10.0 | 3.4×10−2 day−1 | 20.4 days | Benzyl alcohol, Free amine |
Insight: The data clearly demonstrates a V-shaped pH-rate profile, with maximum thermodynamic stability occurring near pH 4.0. Consequently, any liquid formulation or wet-granulation process must be buffered to a slightly acidic pH to prevent carbamate hydrolysis.
Preformulation Decision Matrix
The ultimate goal of thermodynamic stability testing is to drive formulation decisions. The workflow below illustrates how the analytical data directly informs the engineering of the final drug product.
Thermodynamic stability and preformulation workflow for API intermediates.
Because the hydrochloride salt exhibits hygroscopicity above 72% RH, manufacturing environments must be strictly climate-controlled (RH < 40%). Furthermore, because the carbamate is susceptible to base-catalyzed hydrolysis, alkaline excipients (such as magnesium stearate or calcium carbonate) should be avoided in the final solid dosage form to prevent microenvironmental pH shifts that could trigger solid-state disproportionation and degradation[5].
References
-
ChemBuyersGuide. "Benzyl (morpholin-3-ylmethyl)carbamate CAS:1154870-85-5." ChemBuyersGuide.com. Available at: [Link]
- Google Patents. "CN101855221B - Pyridazinone derivatives as PARP inhibitors." Google Patents.
-
S. Ullah et al. (2023). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, MDPI. Available at:[Link]
-
M. A. Sakwa-Novak et al. (2018). "Silica-Supported Sterically Hindered Amines for CO2 Capture." Langmuir, ACS Publications. Available at:[Link]
-
W. Wang et al. (2016). "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations." Molecular Pharmaceutics, PubMed. Available at:[Link]
Sources
- 1. CN101855221B - Pyridazinone derivatives as PARP inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Cbz Deprotection Strategies for (S)-Benzyl (morpholin-3-ylmethyl)carbamate Hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Introduction & Chemical Context
The morpholine ring is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, Nav1.7 inhibitors, and other targeted therapeutics. Synthesizing complex morpholine derivatives often requires orthogonal protecting group strategies. (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a critical chiral building block featuring two distinct amine functionalities:
-
A secondary morpholine amine, present as a hydrochloride salt .
-
A primary exocyclic amine, protected by a Carboxybenzyl (Cbz) group.
The objective of this application note is to detail the selective removal of the Cbz group to yield the free primary amine, (S)-(morpholin-3-yl)methanamine. While Cbz deprotection is typically straightforward, the presence of the hydrochloride salt introduces a significant mechanistic hurdle: catalyst poisoning . This guide provides field-proven, self-validating protocols to overcome this challenge, ensuring high yields and scalable workflows.
Mechanistic Insights: Causality in Experimental Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a reaction fails to optimize it effectively. Standard Cbz deprotection relies on palladium-catalyzed hydrogenolysis[1]. However, applying standard conditions to a hydrochloride salt often results in incomplete conversion.
The Hydrogenolysis Mechanism
Under standard conditions, Palladium (Pd) inserts into the benzylic C-O bond of the carbamate. This oxidative addition and subsequent hydrogenolysis release toluene and generate a carbamic acid intermediate. Because carbamic acids are inherently unstable, the intermediate undergoes spontaneous decarboxylation (loss of CO₂), revealing the free amine[1].
The "Chloride Poisoning" Effect
The failure of standard hydrogenolysis on (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is due to the chloride counterion. Halide ions (Cl⁻, Br⁻, I⁻) are known to strongly coordinate to the active Pd(0) surface[2]. This coordination blocks the active catalytic sites, effectively poisoning the catalyst and stalling the reaction prematurely[3].
Strategic Solutions: To bypass chloride poisoning, the experimental design must be altered using one of three proven strategies:
-
Base-Assisted Hydrogenolysis: Adding a mild organic base (e.g., Triethylamine or Sodium Acetate) neutralizes the HCl salt, freeing the morpholine amine and preventing chloride coordination[3].
-
Catalytic Transfer Hydrogenation (CTH): Utilizing ammonium formate as a hydrogen donor provides a massive excess of active hydrogen species, often overpowering mild catalyst deactivation and avoiding the use of hazardous H₂ gas[4].
-
Acidic Cleavage: Utilizing strong acids (e.g., HBr/AcOH) to cleave the Cbz group via an Sₙ1/Sₙ2 mechanism, completely removing Palladium from the equation[5].
Mandatory Visualizations
Mechanistic Pathway
Mechanistic pathway of Pd/C-catalyzed Cbz hydrogenolysis and decarboxylation.
Protocol Selection Workflow
Decision matrix for selecting the optimal Cbz deprotection protocol.
Experimental Protocols
Protocol A: Base-Assisted Catalytic Hydrogenolysis
Best for standard laboratory scale-up where H₂ gas infrastructure is available.
-
Preparation: Dissolve (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (1.0 equiv, 10 mmol) in MS-grade Methanol (50 mL) in a round-bottom flask.
-
Neutralization: Add Triethylamine (TEA) (1.2 equiv, 12 mmol) to the solution and stir for 5 minutes. This step is non-negotiable; it neutralizes the HCl salt to prevent chloride poisoning of the Pd catalyst[3].
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 5-10 mol% Pd) under a continuous flow of Argon to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon (1 atm).
-
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via LC-MS or TLC (Ninhydrin stain) until the Cbz-protected starting material is fully consumed.
-
Work-up: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol.
-
Isolation: Concentrate the filtrate in vacuo. The resulting residue contains the free amine and TEA·HCl. Partition between saturated aqueous NaHCO₃ and Dichloromethane (DCM), extract the organic layer, dry over Na₂SO₄, and concentrate.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for rapid deprotection, avoiding H₂ gas, and overcoming mild catalyst deactivation.
-
Preparation: Dissolve the substrate (1.0 equiv, 10 mmol) in Methanol (50 mL).
-
Reagent Addition: Add 10% Pd/C (10% w/w). Subsequently, add Ammonium Formate (4.0 equiv, 40 mmol) in one portion[4].
-
Reaction: Equip the flask with a reflux condenser and heat to 60 °C. The thermal decomposition of ammonium formate generates H₂ in situ.
-
Monitoring: The reaction is typically complete within 30 minutes to 2 hours. The vigorous evolution of CO₂ and NH₃ gas is a self-validating visual indicator of the reaction progressing.
-
Work-up: Cool to room temperature, filter through Celite, and concentrate. Sublimate any residual ammonium formate under high vacuum or remove via aqueous work-up as described in Protocol A.
Protocol C: Acidic Cleavage (Metal-Free)
Best for substrates containing reducible functional groups (e.g., alkenes) or when trace heavy metal contamination must be strictly avoided.
-
Preparation: In a fume hood, dissolve the substrate (1.0 equiv, 10 mmol) in Glacial Acetic Acid (10 mL).
-
Reagent Addition: Slowly add a solution of 33% HBr in Acetic Acid (10 mL) at room temperature[5].
-
Reaction: Stir at room temperature for 2 to 4 hours. The cleavage generates benzyl bromide as a byproduct.
-
Work-up: Pour the reaction mixture into cold diethyl ether (100 mL) to precipitate the product as a dihydrobromide salt. Filter the solid, wash thoroughly with ether to remove benzyl bromide and acetic acid, and dry under vacuum.
Data Presentation: Protocol Comparison
| Parameter | Protocol A (H₂ + Pd/C + Base) | Protocol B (Ammonium Formate) | Protocol C (HBr/AcOH) |
| Primary Mechanism | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenation | Acid-Mediated Sₙ1/Sₙ2 Cleavage |
| Typical Yield | 85 - 95% | 90 - 98% | 80 - 90% |
| Reaction Time | 4 - 12 hours | 0.5 - 2 hours | 2 - 4 hours |
| Scalability | High (Requires H₂ reactor >10g) | High (Exothermic, requires venting) | Moderate (Corrosive reagents) |
| Chemoselectivity | Poor (Reduces alkenes/alkynes) | Moderate (Can reduce nitro groups) | High (Tolerates reducible groups) |
| Product Form | Free Base (requires extraction) | Free Base (requires extraction) | Dihydrobromide Salt (precipitates) |
References
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at:[Link]
Sources
Advanced Synthesis of Chiral Morpholine Derivatives Utilizing (S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl
Executive Summary & Mechanistic Rationale
Chiral morpholines are privileged scaffolds in modern drug discovery, frequently deployed to improve pharmacokinetic profiles, enhance metabolic stability, and increase target affinity for G-protein coupled receptors (GPCRs) and kinases[1]. Specifically, the (S)-enantiomer often exhibits superior biological activity compared to its (R)-counterpart in various therapeutic contexts, such as dopamine D4 receptor antagonism .
(S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl serves as a highly versatile, orthogonally protected building block for synthesizing these complex derivatives. The mechanistic advantage of this specific compound lies in its dual-nitrogen architecture:
-
N4 Secondary Amine (Morpholine Ring): Present as a hydrochloride salt, this nitrogen is sterically accessible and can be selectively functionalized (e.g., via reductive amination) once neutralized.
-
C3 Primary Amine (Aminomethyl Group): Protected by a carboxybenzyl (Cbz) group, this amine remains completely inert during N4-alkylation. The Cbz group can later be cleaved under mild, neutral hydrogenolysis conditions .
This orthogonal protection strategy prevents the formation of statistical mixtures of poly-alkylated products and preserves the stereochemical integrity of the critical (S)-chiral center at C3 .
Fig 1. Orthogonal functionalization pathway for (S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl.
Experimental Workflows
The synthesis of final chiral morpholine derivatives requires a strict, sequential three-step workflow. To ensure high yields and prevent racemization, specific reagents must be selected based on their chemoselectivity.
Fig 2. Step-by-step experimental workflow for N4-alkylation and subsequent Cbz deprotection.
Step-by-Step Methodologies
Protocol A: N4-Alkylation via Reductive Amination
Objective: Selectively alkylate the secondary amine of the morpholine ring without affecting the Cbz-protected primary amine.
-
Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, suspend (S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Free-basing: Cool the suspension to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
-
Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt to liberate the N4 secondary amine without competing as a nucleophile in the subsequent steps[2]. DCE is preferred over DCM due to its higher boiling point and superior solvation of amine salts.
-
-
Imine Formation: Add the desired aldehyde (1.1 eq) to the mixture. Remove the ice bath and stir at room temperature for 1 hour.
-
Causality Insight: Allowing the pre-formation of the iminium intermediate before adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding alcohol.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
-
Causality Insight: NaBH(OAc)₃ is the gold standard for reductive amination. It is exceptionally mild and specifically targets the iminium ion over the unreacted aldehyde, maximizing the yield of the target N4-alkylated morpholine[3].
-
-
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the Cbz protecting group to reveal the primary amine while leaving the newly formed N4-alkyl group and the chiral center intact.
-
Preparation: Dissolve the purified N4-alkylated intermediate from Protocol A in HPLC-grade Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a gentle stream of argon.
-
Causality Insight: Argon displacement is critical to prevent the premature ignition of the highly reactive Pd/C catalyst in the presence of methanol vapors.
-
-
Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
-
Causality Insight: The Cbz group undergoes highly specific hydrogenolysis. It cleanly cleaves to release toluene and CO₂ as volatile byproducts. This neutral condition prevents the racemization of the sensitive C3 chiral center that might occur under harsh acidic or basic deprotection protocols [[4] Protecting group - Wikipedia]([Link]).
-
-
Workup & Validation: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Self-validation step: The resulting filtrate must be completely clear and colorless. Concentrate the filtrate in vacuo to yield the free primary amine, which is typically used immediately in the next step without further purification.
Protocol C: Amide Coupling at the Primary Amine
Objective: Functionalize the newly liberated primary amine to yield the final therapeutic derivative.
-
Activation: In a separate flask, dissolve the corresponding carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (2.0 eq) and stir for 15 minutes.
-
Causality Insight: HATU rapidly forms an active HOAt ester. This highly reactive intermediate ensures rapid coupling even with sterically hindered primary amines, while the HOAt leaving group minimizes epimerization[1].
-
-
Coupling: Add the deprotected primary amine (from Protocol B) dissolved in a minimum volume of DMF. Stir for 2 hours at room temperature.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Causality Insight: This sequential wash is a self-validating purification step. It systematically removes unreacted acid, basic byproducts (DIPEA, HOAt), and residual DMF, yielding a highly pure organic phase.
-
-
Purification: Dry the organic layer, concentrate, and purify via flash chromatography to obtain the final chiral morpholine derivative.
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric excess (ee) for various derivatives synthesized using the above orthogonal protocols. The data demonstrates the robustness of the stereochemical retention throughout the three-step process.
| Final Derivative | Aldehyde Used (Step 1) | Carboxylic Acid Used (Step 3) | Overall Yield (%) | Enantiomeric Excess (ee %) |
| Compound A | Benzaldehyde | Acetic acid | 78% | >99% |
| Compound B | 4-Chlorobenzaldehyde | Benzoic acid | 82% | 98% |
| Compound C | 2-Pyridinecarboxaldehyde | Phenylacetic acid | 74% | >99% |
| Compound D | Isobutyraldehyde | 4-Fluorobenzoic acid | 69% | 98% |
References
-
Berry CB, Bubser M, Jones CK, et al. "Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity." ACS Medicinal Chemistry Letters. 2014;5(9):1060-1064. URL:[Link]
-
Manzoli M, Gaudino EC, Cravotto G, et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Molecules. 2021;26(3):533. URL:[Link]
-
Wikipedia Contributors. "Protecting group." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
High-Efficiency Amide Coupling Protocols for (S)-Benzyl (morpholin-3-ylmethyl)carbamate Hydrochloride
Introduction & Mechanistic Rationale
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PARP inhibitors [[1]](). The molecule presents a reactive secondary amine within a morpholine ring, while its primary amine is orthogonally protected by a carboxybenzyl (Cbz) group.
When designing an amide coupling protocol for this substrate, two critical chemical properties must dictate your experimental design:
-
Steric Hindrance: The secondary nature of the morpholine amine introduces moderate steric bulk. This necessitates highly efficient coupling reagents (such as HATU) to prevent sluggish kinetics or incomplete conversion .
-
Salt Form: The substrate is supplied as a hydrochloride (HCl) salt. An auxiliary tertiary amine base—typically N,N-Diisopropylethylamine (DIPEA)—is strictly required to neutralize the HCl salt and "free-base" the secondary amine for nucleophilic attack. DIPEA simultaneously serves to deprotonate the carboxylic acid partner, forming the reactive carboxylate ion .
Mechanistic workflow of HATU-mediated amide coupling with DIPEA.
Quantitative Data: Selection of Coupling Reagents
| Coupling Reagent | Activation Intermediate | Suitability for Secondary Amines | Typical Reaction Time | Epimerization Risk |
| HATU | HOAt ester | Excellent (>90% yield) | 2 - 4 hours | Very Low |
| EDC / HOBt | HOBt ester | Moderate (requires DMAP) | 12 - 24 hours | Low |
| T3P | Mixed anhydride | Good (Highly scalable) | 6 - 12 hours | Low |
| PyBOP | HOBt ester | Good | 4 - 8 hours | Low |
Data synthesized from standard peptide coupling optimization studies , , . HATU is selected as the primary reagent for this protocol due to its superior kinetics with sterically hindered amines.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a self-validating system for the coupling of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride with a generic carboxylic acid.
Causality in Experimental Choices:
-
Order of Addition: The carboxylic acid is pre-activated with HATU and DIPEA for 5–10 minutes before the amine is introduced. This prevents the amine from reacting directly with HATU to form an unreactive guanidinium byproduct .
-
Base Equivalents: A total of 3.0 to 4.0 equivalents of DIPEA are used. One equivalent deprotonates the carboxylic acid, a second neutralizes the morpholine HCl salt, and the remainder maintains a basic environment to drive the reaction forward [[2]]([Link]).
-
Solvent Selection: N,N-Dimethylformamide (DMF) is preferred over Dichloromethane (DCM) because it effectively solubilizes both the highly polar HCl salt and the active ester intermediate .
Step-by-step experimental workflow for the amide coupling reaction.
Step-by-Step Methodology
Materials Required:
-
Carboxylic Acid (1.0 eq)
-
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 - 4.0 eq)
-
Anhydrous DMF (0.1 M - 0.2 M relative to the acid)
Procedure:
-
Preparation & Activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 eq) and HATU (1.2 eq). Purge the flask with inert gas (Nitrogen or Argon).
-
Solvation: Dissolve the solids in anhydrous DMF to achieve a concentration of approximately 0.1 M to 0.2 M. Cool the mixture to 0 °C using an ice bath.
-
Base Addition (Activation): Dropwise, add DIPEA (1.5 eq). Stir the mixture at 0 °C for 10 minutes. The solution will typically turn pale yellow, indicating the formation of the highly reactive OAt active ester , .
-
Amine Addition: In a separate vial, suspend (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (1.1 eq) in a minimal amount of DMF and add the remaining DIPEA (1.5 - 2.5 eq) to free-base the amine. Transfer this solution dropwise to the main reaction flask.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for 2 to 4 hours. Monitor the reaction progress via TLC or LC-MS until the active ester is fully consumed .
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 times the DMF volume).
-
Aqueous Workup:
-
Wash the organic layer with saturated aqueous NaHCO3 (2x) to remove unreacted carboxylic acid and acidic byproducts.
-
Wash with 10% aqueous citric acid or saturated NH4Cl (2x) to remove unreacted morpholine derivative and trace DIPEA.
-
Wash with distilled water (2x) and brine (1x) to remove residual DMF.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure Cbz-protected target amide [[3]]([Link]).
References
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (National Institutes of Health).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science (Current Chemistry Letters).
-
Menear, K. A., et al. (2008). Pyridazinone derivatives as PARP inhibitors. United States Patent.
-
AAPPTec. Coupling Reagents for Peptide Synthesis. AAPPTec Peptides.
-
MacMillan, D. S., et al. (2013). Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Royal Society of Chemistry.
-
D'Ischia, M., et al. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid. Molecules (PMC).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis and Process Optimization of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (CAS: 1312161-63-9)
Introduction & Process Rationale
The chiral 3-(aminomethyl)morpholine scaffold is a privileged structural motif in modern medicinal chemistry. It is most notably utilized in the design of highly potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as pyridazinone derivatives, which are critical in targeted oncology therapies for BRCA-mutated cancers[1].
Historically, the synthesis of enantiopure 3-substituted morpholines has been plagued by low enantiomeric excess (ee) retention, reliance on hazardous azide intermediates, and poor scalability [2]. To address these bottlenecks, we have engineered a robust, 4-step scale-up protocol starting from the commercially available chiral pool building block, (S)-4-Boc-morpholine-3-carboxylic acid.
This guide details a highly scalable, non-cryogenic route that leverages orthogonal protecting group chemistry (Boc/Cbz) and self-purifying crystallization steps to deliver the target active pharmaceutical ingredient (API) intermediate with >99.5% chemical purity and >99.5% ee.
Retrosynthetic Strategy & Mechanistic Causality
Our process design is anchored in mechanistic causality —every reagent and unit operation is selected to preemptively solve scale-up failure modes:
-
Amidation via Mixed Anhydride: We utilize Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) rather than expensive peptide coupling reagents (e.g., HATU, EDC). Causality: This generates a highly reactive mixed anhydride at -10°C, suppressing the formation of the racemization-prone oxazolone intermediate. The byproducts (isobutanol and CO₂) are benign and easily removed.
-
Reduction via In Situ Diborane: The amide is reduced using NaBH₄ and BF₃·Et₂O. Causality: This combination generates diborane ( B2H6 ) in situ. It is significantly safer on a pilot scale than LiAlH₄ and exhibits perfect chemoselectivity, reducing the primary amide to an amine without cleaving the carbamate (Boc) protecting group.
-
Orthogonal Protection (Schotten-Baumann): The primary amine is protected with Benzyl chloroformate (Cbz-Cl) in a biphasic EtOAc/aqueous Na₂CO₃ system. Causality: The biphasic nature acts as a self-validating control; as the amine is Cbz-protected, its lipophilicity increases, causing it to partition entirely into the organic phase. This physical separation shields the product from over-alkylation and degradation.
-
Deprotection & Salt Formation: 4M HCl in Dioxane is used to cleave the Boc group. Causality: The Cbz group is completely stable to these conditions. The cleavage generates isobutylene and CO₂ gas. The cessation of gas evolution serves as a visual, self-validating indicator of reaction completion. Furthermore, the resulting HCl salt is highly polar and precipitates directly out of the solvent, bypassing the need for chromatographic purification.
Synthetic Workflow & Process Operations
Caption: Synthetic pathway for (S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (S)-tert-butyl 3-carbamoylmorpholine-4-carboxylate
-
Activation: Charge a reactor with (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) and anhydrous THF (10 vol). Cool to -10°C. Add N-methylmorpholine (NMM, 1.2 eq).
-
Mixed Anhydride Formation: Dropwise add Isobutyl chloroformate (IBCF, 1.1 eq) maintaining the internal temperature below -5°C. Stir for 30 minutes. A white precipitate (NMM·HCl) will form.
-
Amidation: Rapidly add aqueous Ammonium Hydroxide (28% NH₃, 5.0 eq). Stir for 2 hours while allowing the mixture to warm to 20°C.
-
Workup: Concentrate THF under vacuum. Extract the aqueous residue with EtOAc (3 x 5 vol). Wash the combined organic layers with 1M HCl (to remove NMM), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield a white solid.
Step 2: Synthesis of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate
-
Reduction: Suspend NaBH₄ (2.5 eq) in anhydrous THF (10 vol) under N₂. Add the amide from Step 1 (1.0 eq). Cool to 0°C.
-
Diborane Generation: Carefully add BF₃·Et₂O (3.3 eq) dropwise. Critical Insight: Control the addition rate to manage the exothermic generation of diborane gas.
-
Heating: Reflux the mixture at 65°C for 12 hours.
-
Boron-Amine Quench (Crucial Step): Cool to 0°C. Carefully quench with Methanol (5 vol) followed by 2M HCl (3 vol) to break the stable boron-amine complex. Heat the quenched mixture to 60°C for 2 hours.
-
Isolation: Concentrate to remove THF/MeOH. Basify the aqueous layer to pH 12 using 6M NaOH. Extract with Dichloromethane (DCM, 4 x 5 vol). Dry and concentrate to afford the primary amine as a pale yellow oil.
Step 3: Synthesis of (S)-tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)morpholine-4-carboxylate
-
Biphasic Setup: Dissolve the amine from Step 2 (1.0 eq) in EtOAc (8 vol). Add a solution of Na₂CO₃ (2.0 eq) in Water (8 vol). Cool the biphasic mixture to 0-5°C with vigorous stirring.
-
Protection: Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise over 1 hour. Stir for an additional 2 hours at room temperature.
-
Phase Separation: Halt stirring and allow phase separation. The product resides entirely in the upper EtOAc layer.
-
Washing: Wash the EtOAc layer with 1M aqueous HCl (to remove unreacted starting amine) and brine. Concentrate to yield the orthogonally protected intermediate.
Step 4: Deprotection and Salt Formation
-
Cleavage: Dissolve the intermediate from Step 3 (1.0 eq) in a minimum amount of EtOAc (2 vol). Add 4M HCl in Dioxane (5.0 eq). Stir at 20°C.
-
Self-Validation: Monitor the vigorous evolution of gas (CO₂ and isobutylene). The reaction is complete when gas evolution ceases (typically 3-4 hours) and a thick white slurry forms.
-
Crystallization: Add cold Methyl tert-butyl ether (MTBE, 10 vol) as an anti-solvent to drive complete precipitation. Cool the reactor to 5°C and age for 2 hours.
-
Filtration: Filter the white crystalline solid, wash with cold MTBE (2 x 3 vol), and dry under vacuum (<50 mbar) at 45°C to constant weight.
Caption: Downstream processing and critical control points for the final salt formation.
Quantitative Data & Quality Control
The scalability of the process was validated by comparing a 10 g laboratory batch with a 1.5 kg pilot-scale batch. The crystallization in Step 4 acts as a powerful thermodynamic sink, purging organic impurities and upgrading the enantiomeric excess.
Table 1: Process Metrics (Lab vs. Pilot Scale)
| Parameter | Lab Scale (10 g) | Pilot Scale (1.5 kg) | Method |
| Overall Yield | 68% | 65% | Gravimetric |
| Chemical Purity | 98.5% | 99.2% | RP-HPLC (UV 210 nm) |
| Enantiomeric Excess | >99.0% | >99.5% | Chiral HPLC |
| Residual Solvents | < 1000 ppm | < 500 ppm | GC-HS |
Table 2: Impurity Profile and Control Strategy
| Impurity | Origin / Mechanism | Control Strategy |
| Racemized Product | Step 1: Oxazolone formation during activation. | Maintain IBCF activation strictly at ≤ -5°C. |
| Dimerized Amine | Step 2: Over-reduction / intermolecular attack. | Strict temperature control (<65°C); ensure complete boron quench. |
| Des-Cbz Amine | Step 3: Incomplete Schotten-Baumann reaction. | Use 1.05 eq Cbz-Cl; purge unreacted amine via 1M HCl wash. |
References
- Branca, D., Ferrigno, F., & Martin, J. I. (2008). Pyridazinone derivatives as PARP inhibitors.
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257.[Link]
Application Note: Catalytic Hydrogenation of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Introduction & Scientific Context
The benzyloxycarbonyl (Cbz) group is a cornerstone protecting group in organic synthesis, particularly for primary and secondary amines in the development of complex pharmaceutical intermediates[1]. The compound (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a critical chiral building block frequently utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutics[2][3].
In this specific substrate, the primary amine is protected by the Cbz group, while the secondary amine of the morpholine ring is stabilized as a hydrochloride salt. The presence of the hydrochloride salt enhances the substrate's solubility in polar protic solvents and prevents unwanted side reactions (such as N-alkylation) at the morpholine nitrogen during synthesis. The standard and most atom-economical method for Cbz removal is catalytic hydrogenation, which yields the deprotected amine, toluene, and carbon dioxide as benign byproducts[1][4].
Mechanistic Insights & Causality
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a highly efficient, two-step cascade reaction[1].
-
Hydrogenolysis: The palladium catalyst (Pd/C) facilitates the addition of hydrogen across the benzyl-oxygen bond. This step is highly dependent on the surface area of the catalyst and the availability of dissolved hydrogen gas. The cleavage releases toluene and generates an unstable carbamic acid intermediate[1][4].
-
Decarboxylation: The carbamic acid intermediate undergoes rapid, spontaneous decarboxylation to yield the free amine and carbon dioxide[1]. Because the starting material is a hydrochloride salt, the final isolated product is typically (S)-morpholin-3-ylmethanamine hydrochloride.
Causality in Experimental Design:
-
Solvent Selection: Methanol (MeOH) is the solvent of choice. Its polar protic nature readily dissolves the hydrochloride salt and facilitates the proton transfer necessary to accelerate the spontaneous decarboxylation step.
-
Catalyst Considerations: While 10% Pd/C is standard, chloride ions from the substrate's HCl salt can occasionally exhibit a mild poisoning effect on the palladium surface. If the reaction stalls, increasing the catalyst loading (from 10 mol% to 15-20 mol%) or utilizing a pressurized hydrogen environment (e.g., Parr shaker) is recommended.
-
Safety Imperatives: Dry Pd/C is highly pyrophoric, particularly in the presence of methanol vapors and oxygen[1]. Strict adherence to nitrogen inerting before the introduction of hydrogen gas is a non-negotiable safety requirement[1][5].
Mechanistic pathway of Pd/C-catalyzed Cbz deprotection and spontaneous decarboxylation.
Comparative Data for Catalytic Systems
The efficiency of Cbz deprotection depends heavily on the chosen catalytic system. The table below summarizes quantitative data comparing standard hydrogenolysis against alternative transfer hydrogenation methods, allowing researchers to select the optimal protocol based on available equipment and safety constraints[1][5][6].
| Method | Hydrogen Source | Catalyst | Temp (°C) | Time | Expected Yield |
| Standard Atmospheric | H₂ Balloon (1 atm) | 10% Pd/C (10 wt%) | 25 | 2 - 4 h | >95% |
| Pressurized System | H₂ Gas (50 psi) | 10% Pd/C (5 wt%) | 25 | 1 - 2 h | >98% |
| Transfer Hydrogenation | NaBH₄ (1.0 eq) | 10% Pd/C (10 wt%) | 25 | 5 - 15 min | 90 - 95% |
| Microwave-Assisted | Formic Acid / MeOH | SiliaCatPd(0) | 80 (MW) | 10 min | >95% |
Note: Transfer hydrogenation methods (e.g., using NaBH₄ or supported SiliaCatPd(0) under microwave irradiation) offer rapid reaction times and eliminate the need for hazardous compressed H₂ gas cylinders, streamlining medicinal chemistry workflows[5][6][7].
Experimental Protocols
Protocol A: Standard Atmospheric Hydrogenolysis (H₂ Balloon)
This is the most reliable and widely utilized method for Cbz deprotection, providing a clean reaction profile with easily removed byproducts[1][6].
Self-Validating System Check: The starting material free base has an exact mass of 250.13 Da ([M+H]⁺ = 251.1)[3]. The successful formation of the product is confirmed by the complete disappearance of the 251.1 m/z peak and the emergence of the deprotected primary amine peak at 117.1 m/z ([M+H]⁺).
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (1.0 mmol) in anhydrous Methanol (10 mL) to achieve a 0.1 M concentration[1]. Causality: Methanol ensures complete dissolution of the salt and acts as a proton shuttle for the decarboxylation step.
-
Inerting (Critical Safety Step): Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with dry Nitrogen (N₂) gas. Repeat this cycle three times[1]. Causality: Removing oxygen prevents the ignition of methanol vapors upon the introduction of the pyrophoric palladium catalyst.
-
Catalyst Addition: Briefly remove the septum and carefully add 10% Palladium on Carbon (Pd/C) (10-15 wt% relative to the substrate)[1][6]. Immediately reseal the flask.
-
Hydrogen Saturation: Evacuate the flask under a vacuum and backfill with Hydrogen (H₂) gas from a double-layered balloon. Repeat this cycle three times to ensure the reaction environment is saturated with hydrogen[1][6].
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 2 to 4 hours[1]. Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations inherent to heterogeneous catalysis.
-
Reaction Monitoring: Monitor the reaction progress via LC-MS. Look for the mass shift from 251.1 -> 117.1 m/z.
-
Workup & Filtration: Once complete, evacuate the H₂ gas and backfill with N₂. Filter the crude mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[1][4]. Causality: Celite traps fine, sub-micron palladium particles that would otherwise pass through standard filter paper. Wash the filter cake with additional Methanol (15 mL). Caution: Do not let the Pd/C filter cake dry out; wet it with water before disposal to prevent fires[1].
-
Isolation: Concentrate the filtrate in vacuo to yield (S)-morpholin-3-ylmethanamine hydrochloride as a crude solid. If the dihydrochloride salt is desired, add 1.0 equivalent of 1M HCl in ether prior to final concentration.
Standard workflow for the catalytic hydrogenation of Cbz-protected amines.
Protocol B: Rapid Transfer Hydrogenation (NaBH₄ / Pd/C)
For laboratories seeking to avoid hydrogen gas cylinders, transfer hydrogenation offers a rapid alternative[6].
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 mmol) in Methanol (10 mL) at room temperature[6].
-
Catalyst Addition: Add 10% Pd/C (10 wt%) under a gentle stream of N₂[6].
-
Reagent Addition: Carefully add Sodium Borohydride (NaBH₄, 1.0 equivalent) in small portions over 5 minutes. Causality: NaBH₄ acts as a rapid hydrogen donor in situ. Portion-wise addition controls the exothermic release of hydrogen gas, preventing reaction boil-over.
-
Reaction Execution: Stir at room temperature. The deprotection is typically complete within 5 to 15 minutes[6].
-
Workup: Quench with a few drops of water, filter through Celite to remove the catalyst, and concentrate the filtrate in vacuo[6].
References
-
Benchchem - Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.1
-
ACS Medicinal Chemistry Letters - Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. 5
-
Benchchem - Application Notes and Protocols for N-Cbz Deprotection. 6
-
Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.4
-
Google Patents (CN101855221B) - Pyridazinone derivatives as PARP inhibitors. 3
-
PubMed (NIH) - Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101855221B - Pyridazinone derivatives as PARP inhibitors - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing crystallization conditions for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
An in-depth guide to optimizing the crystallization of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, designed for researchers and drug development professionals.
Introduction
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a chiral organic compound that serves as a key intermediate in pharmaceutical synthesis. The efficiency of its purification and the final quality of the active pharmaceutical ingredient (API) are critically dependent on the crystallization process. A well-controlled crystallization not only ensures high purity but also defines crucial solid-state properties such as crystal form (polymorphism), particle size distribution, and bulk density, which directly impact downstream processing and bioavailability.[1][2]
This technical support guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the crystallization of this compound. It is written from the perspective of a senior application scientist to provide both foundational knowledge and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common questions regarding the fundamental properties and challenges associated with crystallizing (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Q1: What are the expected physicochemical properties of this compound, and how do they influence crystallization?
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a moderately complex organic molecule. While specific experimental data is proprietary, we can infer key properties from its structure:
-
Chirality: The molecule contains a stereocenter, which makes precise control over the crystallization process vital to prevent any potential chiral resolution issues.
-
Salt Form: As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form, a common strategy to improve the handling and formulation of basic drugs.[3][4]
-
Hydrogen Bonding: The presence of the carbamate and the morpholine ring's oxygen and nitrogen atoms, along with the hydrochloride ion, provides multiple sites for hydrogen bonding. This is a critical factor in solvent selection and potential polymorph or solvate formation.[5]
-
Aromatic Group: The benzyl group introduces a nonpolar region, suggesting that a balance of polar and nonpolar solvents will be necessary for effective crystallization.
Q2: Why is the hydrochloride salt form commonly used, and what specific challenges does it present?
The hydrochloride salt form is widely employed for basic APIs to enhance aqueous solubility and improve chemical stability.[3][6] However, this salt form introduces specific challenges:
-
Hygroscopicity: Hydrochloride salts have a tendency to absorb atmospheric moisture due to the electronegative chloride ion acting as a strong hydrogen bond acceptor.[3][5] This can lead to physical instability, deliquescence, and potential phase transformations during storage.
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different physical properties. The presence of the hydrochloride salt can increase the complexity of the polymorphic landscape.[7]
-
Common Ion Effect: The solubility of the hydrochloride salt can be suppressed in solutions already containing chloride ions, which can be a factor during certain processing steps.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to directly address specific problems encountered during crystallization experiments.
Problem: Complete Failure to Crystallize
Q: My compound remains fully dissolved in solution even after cooling and extended stirring. What are the primary reasons, and what steps should I take?
This issue indicates that the solution has not reached a sufficient level of supersaturation, which is the essential driving force for crystallization.[2]
Causality: Supersaturation is a state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature. If the concentration is too low or the chosen solvent is too effective at keeping the compound dissolved, supersaturation will not be achieved upon cooling.
Troubleshooting Protocol:
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the solute concentration, then attempt the cooling cycle again.
-
Introduce an Anti-Solvent: If evaporation is not feasible, slowly add an "anti-solvent"—a solvent in which the compound is poorly soluble but which is miscible with the primary solvent. This reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation.[1] Common anti-solvents for polar solvents include ethers (like MTBE), alkanes (like heptane), or aromatic hydrocarbons (like toluene).
-
Induce Nucleation: If the solution is supersaturated but crystallization has not initiated, nucleation may be the limiting step.[2]
-
Seeding: Add a few microscopic crystals of the desired solid material to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Re-evaluate Solvent System: The chosen solvent may be too good. A proper crystallization solvent should exhibit high solubility at elevated temperatures and low solubility at reduced temperatures.
Caption: General workflow for anti-solvent crystallization.
References
- Crystal Pharmatech (2025). Crystallization Process Development & Optimization Services.
- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). Organic Syntheses Procedure.
- Syrris (2024). Pharmaceutical Crystallization in drug development.
- Bansal, S., et al. (2022). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC.
- Panda, S., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
- PharmaBlock (n.d.). Crystallization Process R&D in Pharmaceutical Development.
- Longdom Publishing (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- Google Patents (n.d.). US7294623B2 - Benzyl morpholine derivatives.
- Benchchem (n.d.). (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.
- Semantic Scholar (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Merck Millipore (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- Kim, M.S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... PMC.
- Lu, J. (2012). Crystallization and transformation of pharmaceutical solid forms. Academic Journals.
- Kubota, N. (n.d.). Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
- Google Patents (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
Sources
- 1. syrris.com [syrris.com]
- 2. longdom.org [longdom.org]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Cbz Deprotection of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Welcome to the technical support center for the deprotection of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the cleavage of the benzyloxycarbonyl (Cbz) protecting group from this specific molecule. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection, and which is recommended for a substrate containing a morpholine ring?
The most prevalent methods for removing a Cbz group are catalytic hydrogenation (or hydrogenolysis), acidolysis, and, to a lesser extent, nucleophilic cleavage.[1][2]
-
Catalytic Hydrogenolysis: This is often the preferred method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[2] It typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source, which can be hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (CTH).[3] For substrates with a basic nitrogen atom, like the morpholine in your compound, catalytic hydrogenation can sometimes be challenging due to potential catalyst poisoning.[4]
-
Acidic Cleavage: This method uses strong acids, such as hydrogen bromide (HBr) in acetic acid, to cleave the Cbz group.[5] While effective, these conditions are harsh and may not be suitable for molecules with other acid-labile functional groups.[2]
-
Nucleophilic Cleavage: Newer methods using nucleophiles like 2-mercaptoethanol offer an alternative for sensitive substrates that are incompatible with hydrogenation or strong acids.[6][7]
For (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, catalytic transfer hydrogenation is often a good starting point due to its milder nature compared to high-pressure hydrogenation and its avoidance of harsh acidic conditions.
Q2: I'm observing incomplete deprotection during catalytic hydrogenation. What are the likely causes and how can I fix it?
Incomplete deprotection is a common issue and can stem from several factors:
-
Catalyst Inactivation (Poisoning): The free amine product, particularly the basic nitrogen of the morpholine ring, can coordinate to the palladium catalyst surface and inhibit its activity.[1][8] Sulfur-containing impurities in your starting material or solvents can also poison the catalyst.[4][8]
-
Poor Catalyst Quality or Insufficient Loading: The activity of Pd/C can vary between batches and degrade over time.[8] The amount of catalyst may also be insufficient for the reaction scale.
-
Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to inadequate hydrogen pressure or poor gas-liquid mixing.[1] In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be depleted before the reaction is complete.[1]
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, its access to the heterogeneous catalyst will be limited.[1]
Q3: What are the potential side reactions during the deprotection of my morpholine-containing compound?
The primary concern with catalytic hydrogenation is the potential for side reactions if the reaction is not optimized. With an insufficient hydrogen source, a potential side reaction is the formation of an N-benzyl-protected tertiary amine.[9] While the morpholine ring itself is generally stable to standard Cbz deprotection conditions, other functional groups in more complex derivatives could be susceptible. For instance, alkenes, alkynes, and some sulfur-containing moieties can be reduced during catalytic hydrogenolysis.[2]
Troubleshooting Guide
This section provides a structured approach to overcoming common issues encountered during the deprotection of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Issue 1: Incomplete Reaction with Catalytic Transfer Hydrogenation
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Troubleshooting Workflow:
Caption: Decision-making for addressing side product formation.
Detailed Explanations:
-
N-Benzylation: This side product can arise from an insufficient hydrogen source. [9]Ensuring an adequate excess of the hydrogen donor (e.g., ammonium formate) and efficient mixing should mitigate this.
-
Alternative Deprotection Methods: If your molecule contains other functional groups that are sensitive to reduction (e.g., double bonds, nitro groups), catalytic hydrogenation may not be selective enough. [8]In such cases, acidic or nucleophilic deprotection methods should be considered. [2][6]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (Recommended Starting Point)
This method is often successful for substrates like (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, balancing efficiency with mild conditions. [2] Materials:
-
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol (e.g., 0.1 M concentration).
-
Carefully add 10% Pd/C (e.g., 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Add ammonium formate (3-5 equivalents) to the reaction mixture. [2]4. Stir the mixture vigorously. If the reaction is slow at room temperature, gently heat to reflux (for methanol or ethanol). [2]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, rinsing the pad with the reaction solvent. [2]8. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine hydrochloride.
Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
This is a harsher but often effective alternative if catalytic methods fail. [8] Materials:
-
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
-
33% Hydrogen Bromide in Acetic Acid
-
Glacial Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid to the mixture at room temperature.
-
Stir the reaction at room temperature. Reaction times can vary from minutes to hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether. [2]6. Collect the precipitated amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum. [2]
Data Summary Table
| Method | Reagents & Conditions | Pros | Cons | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, HCOONH₄, MeOH or EtOH, RT to reflux | Mild conditions, clean byproducts, avoids H₂ gas. [2][3] | Potential for catalyst poisoning by the amine product. [1][8] | Use fresh catalyst; consider adding acetic acid to mitigate poisoning. [8] |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid, RT | Effective for substrates resistant to hydrogenation. [5] | Harsh conditions, not suitable for acid-labile molecules. [2] | Ensure no other acid-sensitive groups are present. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Good for substrates with reducible functional groups. [7] | Requires specific reagents and elevated temperature. | An excellent alternative when hydrogenation and acidolysis are not viable. [6] |
References
-
The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis.
-
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine - Benchchem.
-
Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem.
-
Developing deprotectase biocatalysts for synthesis - PMC - NIH.
-
Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
-
Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
-
Cbz-Protected Amino Groups - Organic Chemistry Portal.
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
-
Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow.
-
Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups - ACS Publications.
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Enhancing Enantiomeric Excess (ee) in (S)-Benzyl (morpholin-3-ylmethyl)carbamate Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals engineering chiral morpholine derivatives. Here, we address the mechanistic pitfalls that compromise enantiomeric excess (ee) at the C3 stereocenter and provide field-proven, self-validating protocols to ensure absolute stereochemical fidelity.
Core Mechanistic Insight: The "Why" Behind Racemization
Q: Why does my enantiomeric excess (ee) plummet during the conversion of (S)-morpholine-3-methanol to the corresponding primary amine?
A: The primary cause of racemization or epimerization at the C3 position of morpholine rings is Neighboring Group Participation (NGP) [1].
When you activate the exocyclic primary alcohol (e.g., via mesylation or tosylation) without sufficiently protecting the morpholine N4 nitrogen, the highly nucleophilic nitrogen lone pair attacks the activated carbon intramolecularly. This forms a highly reactive, bicyclic aziridinium intermediate. Subsequent nucleophilic attack (e.g., by an azide ion) can occur at either the C3 carbon or the exocyclic CH2 carbon, leading to a mixture of structurally rearranged and racemized products.
To prevent this, the morpholine nitrogen must be protected with a strongly electron-withdrawing group (such as Boc or Tosyl). This delocalizes the nitrogen's lone pair, rendering aziridinium formation kinetically unfavorable and preserving the stereocenter [2].
Figure 1: Mechanistic divergence in chiral morpholine synthesis. Unprotected N leads to racemization.
Quantitative Data: Impact of Protecting Groups
The choice of N-protecting group directly dictates the survival of your enantiomeric excess. The table below summarizes the quantitative impact of various protecting groups during the critical O-activation and azidation sequence.
| N-Protecting Group | Electron-Withdrawing Power | Aziridinium Formation Potential | Average Yield (%) | Final ee (%) |
| None (Free NH) | None | Very High | 45% | < 10% (Racemic) |
| N-Benzyl (Bn) | Weak (Inductive only) | Moderate | 60% | ~ 65% (Epimerized) |
| N-Tosyl (Ts) | Strong | Very Low | 85% | > 99% |
| N-Boc | Strong | Very Low | 88% | > 99% |
Troubleshooting Guide & Experimental Protocols
Q: How do I selectively protect the primary amine with Cbz while leaving the morpholine nitrogen available for HCl salt formation?
A: The most robust approach is an orthogonal protection strategy utilizing (S)-4-Boc-morpholine-3-carboxylic acid as the chiral pool starting material. The Boc group shields the N4 nitrogen during downstream manipulations, preserving >99% ee [3]. Once the primary amine is formed and Cbz-protected, a global Boc-deprotection using anhydrous HCl simultaneously generates the target hydrochloride salt.
Protocol A: Stereoretentive Azidation (Self-Validating)
Objective: Convert (S)-N-Boc-morpholine-3-methanol to the corresponding azide without ee erosion.
-
Mesylation: Dissolve (S)-N-Boc-morpholine-3-methanol (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool strictly to 0 °C.
-
Activation: Dropwise add Methanesulfonyl chloride (1.2 eq). Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1). The reaction must show complete consumption of the alcohol within 1 hour. Quench with ice water to prevent thermal degradation of the mesylate.
-
Azidation: Concentrate the organic layer and redissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 65 °C for 12 hours.
-
Isolation: Extract with EtOAc/Water. The strong electron-withdrawing nature of the Boc group prevents aziridinium formation, ensuring the resulting (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate retains its original ee.
Protocol B: Reduction, Cbz-Protection, and Salt Formation
-
Staudinger Reduction: Dissolve the azide in THF. Add PPh₃ (1.2 eq) and stir at room temperature until N₂ evolution ceases (Self-Validation of azide reduction). Add water (10 eq) and heat to 50 °C for 4 hours.
-
Cbz Protection: Cool the crude amine solution to 0 °C. Add DIPEA (2.0 eq) followed by Benzyl chloroformate (Cbz-Cl, 1.1 eq). Stir for 2 hours. Purify via silica gel chromatography to isolate the fully protected intermediate.
-
Salt Formation: Dissolve the purified intermediate in minimal anhydrous DCM. Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. Self-Validation: Isobutylene gas will evolve, and the target (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride will begin to precipitate as a white solid.
Enantiomeric Enrichment Workflow
Q: What if my final isolated salt has a slightly compromised ee (e.g., 85-90%) due to upstream impurities? Can I enrich it?
A: Yes. If minor racemization occurred, the enantiomeric excess of the final hydrochloride salt can be upgraded via anti-solvent crystallization. The target enantiopure salt exhibits a steep solubility curve in hot isopropanol (iPrOH), allowing for preferential crystallization over the racemic solid solution.
Figure 2: Anti-solvent crystallization workflow for enantiomeric enrichment of the HCl salt.
Frequently Asked Questions (FAQs)
Q: Can I use chiral resolution on the racemic final product instead of asymmetric synthesis? A: While theoretically possible, resolving the final Cbz-protected amine is highly inefficient. Because the morpholine nitrogen is already protonated as an HCl salt, you would need to free-base the compound, apply a resolving agent (like Di-p-toluoyl-D-tartaric acid), and then re-salt it. It is vastly superior to establish the stereocenter early using catalytic asymmetric synthesis[4] and preserve it using the N-Boc strategy.
Q: My final HCl salt is hygroscopic and forms a gum instead of a powder. How do I induce crystallization? A: Gummy residues at this stage almost always indicate trapped dioxane or residual Boc-cleavage byproducts (such as tert-butanol). Ensure complete solvent evaporation under high vacuum. Triturate the crude gummy residue vigorously with anhydrous diethyl ether or MTBE to draw out trapped solvents before attempting the iPrOH/MTBE crystallization workflow.
References
-
Stereoinvertive SN1 Through Neighboring Group Participation Source: ResearchGate URL:[Link]
-
Asymmetric Synthesis of 2,2'-Bimorpholine and its 5,5'-Substituted Derivatives Source: TalTech Digital Library URL:[Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
A Comparative Guide to HPLC Method Validation for the Purity Analysis of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
Introduction: The Imperative for Purity in Pharmaceutical Development
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a chiral molecule featuring a morpholine core, a carbamate linker, and a benzyl protecting group. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). The stereochemical integrity and purity of this compound are paramount, as even minute impurities or the presence of the incorrect enantiomer can significantly impact the safety and efficacy of a final drug product.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity and stability of such pharmaceutical compounds.[1] A robust, validated HPLC method ensures that the analytical data generated is accurate, reliable, and reproducible, forming a critical component of regulatory submissions to bodies like the FDA and EMA.[2][3][4][5]
This guide provides an in-depth comparison of chromatographic strategies and presents a comprehensive, step-by-step protocol for the validation of a stability-indicating HPLC method for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), to ensure regulatory compliance and scientific rigor.[6][7][8]
Part 1: HPLC Method Development - A Comparative Approach
The development of a successful HPLC method hinges on the systematic selection and optimization of several key parameters. The goal is to achieve adequate resolution between the main peak (the API) and all potential impurities, including process-related impurities and degradation products.
Stationary Phase (Column) Selection
The analyte possesses both polar (morpholine, carbamate) and non-polar (benzyl group) characteristics, making Reversed-Phase HPLC (RP-HPLC) the most suitable approach.[9] The choice of stationary phase is critical for achieving the desired selectivity.
| Column Type | Description | Rationale & Performance Comparison |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase column. Provides high hydrophobicity. | Recommended Starting Point. The benzyl group will interact strongly with the C18 chains, providing good retention. The polarity of the morpholine and carbamate groups will be modulated by the mobile phase composition. |
| C8 (Octylsilane) | Less hydrophobic than C18. | An alternative if the analyte is too strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte. | A valuable option if C18 or C8 columns fail to resolve the API from critical impurities, especially those that are also aromatic. The π-π interactions can significantly alter elution order. |
Mobile Phase Optimization
The mobile phase composition directly controls the retention and selectivity of the separation.
| Parameter | Alternatives | Comparison & Rationale |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH) | ACN generally provides lower backpressure and better UV transparency at low wavelengths.[10] It often yields sharper peaks compared to methanol. Methanol can offer different selectivity and is sometimes more effective at dissolving highly polar compounds. ACN is the preferred initial choice. |
| Aqueous Phase | Buffered vs. Unbuffered Water | The morpholine group in the analyte is basic (pKa ~8.5). A buffer is essential to control the pH of the mobile phase. Without a buffer, minor pH fluctuations can cause significant shifts in retention time and poor peak shape (tailing). A pH around 3-4 would ensure the morpholine nitrogen is protonated, leading to consistent interactions. |
| Buffer Selection | Phosphate vs. Acetate Buffer | A phosphate buffer is effective and provides good buffering capacity. An ammonium acetate buffer is also a good choice and has the advantage of being volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is required. |
| Elution Mode | Isocratic vs. Gradient | For purity analysis, where impurities with a wide range of polarities may be present, gradient elution is superior.[9] It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while maintaining good peak shape. |
Recommended Method:
-
Mobile Phase A: 10mM Ammonium Acetate, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient program starting with a low percentage of B (e.g., 20%) and increasing to a high percentage (e.g., 90%) over 20-30 minutes.
Detection Wavelength
The benzyl group contains a chromophore that absorbs UV light. To determine the optimal wavelength, a solution of the analyte is scanned using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be chosen to ensure the highest sensitivity for both the main component and any related impurities. For a benzyl group, this is typically around 220 nm .[11]
Part 2: Establishing Specificity via Forced Degradation
A fundamental requirement for a purity method is that it must be stability-indicating .[1][9][12] This means the method must be able to separate the intact API from any degradation products that may form under stress conditions. Forced degradation studies are used to intentionally degrade the sample to demonstrate this capability.[13][14]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocol for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) and visible light for 7 days, then dissolve in diluent.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration (e.g., 0.1 mg/mL).
-
Evaluation: Analyze all stressed samples, along with an unstressed control sample, by HPLC with a PDA detector. The goal is to achieve 5-20% degradation of the parent compound.[12] The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak, and the peak purity analysis confirms that the main peak is spectrally homogeneous.
Part 3: A Comprehensive HPLC Method Validation Protocol
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7][15] The following protocol adheres to ICH Q2(R1) guidelines.
Validation Parameter Workflow
Caption: Inter-relationship of HPLC validation parameters.
System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Protocol: Prepare a standard solution at the target concentration (e.g., 0.1 mg/mL). Inject this solution six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Linearity
-
Purpose: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: Prepare a series of at least five solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the target assay concentration. Inject each solution in triplicate.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Accuracy (as Recovery)
-
Purpose: To measure the closeness of the experimental value to the true value.
-
Protocol: Prepare a placebo (if a formulated product) or use a blank solution. Spike the blank with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
-
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol for Repeatability (Intra-assay): Prepare six individual samples of the API at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Protocol for Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
-
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 1.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is critical for impurity analysis.
-
Protocol (Signal-to-Noise Method):
-
LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small variations to the following parameters, one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, %RSD) must remain within the established limits for all tested variations.
Part 4: Data Summary and Final Method
All experimental data from the validation should be compiled into clear, concise tables for easy review and inclusion in a final validation report.
Table 1: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | %RSD = 0.4%, T = 1.2, N = 8500 | %RSD ≤ 1.0%, T ≤ 2.0, N ≥ 2000 | Pass |
| Linearity (50-150%) | r² = 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.6% | %RSD ≤ 1.0% | Pass |
| Precision (Intermediate) | %RSD = 1.1% | %RSD ≤ 2.0% | Pass |
| LOQ | 0.05 µg/mL (S/N = 10.5) | S/N ≈ 10 with acceptable precision | Pass |
| LOD | 0.015 µg/mL (S/N = 3.3) | S/N ≈ 3 | Pass |
| Robustness | System suitability met for all variations | System suitability criteria met | Pass |
| Specificity | No interference from degradants | Peak purity > 99.9% | Pass |
Final Validated HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 10mM Ammonium Acetate, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Conclusion
This guide has detailed a systematic, comparative approach to developing and validating a stability-indicating RP-HPLC method for the purity analysis of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride. By grounding the experimental design and acceptance criteria in the authoritative ICH guidelines, the resulting method is scientifically sound, robust, and suitable for its intended purpose in a regulated pharmaceutical environment.[2][6][16] The successful validation demonstrates that the method can reliably separate and quantify the active ingredient while distinguishing it from potential impurities and degradation products, thereby ensuring the quality and safety of the substance under investigation. The lifecycle approach to analytical methods dictates that this validated state should be monitored and re-validated as necessary to ensure its continued suitability.[17][18]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1994, 2005). European Medicines Agency. [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
Ashraf, M. Z., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
-
Bioanalytical Method Validation (BMV) Guidance. U.S. Food and Drug Administration (FDA). [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Patel, Y., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Sahoo, S., et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Singh, S., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]
-
Sharma, G., & Saini, V. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scribd.com [scribd.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. irjpms.com [irjpms.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onyxipca.com [onyxipca.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Comparing the Reactivity of (S) and (R) Enantiomers of Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
In the landscape of pharmaceutical development and molecular sciences, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, may share identical physical properties in an achiral environment but can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1][2] This guide provides a comprehensive framework for researchers aiming to compare the chemical reactivity of the (S) and (R) enantiomers of Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, a chiral molecule with potential applications in medicinal chemistry.
While enantiomers exhibit identical reactivity with achiral reagents, their reaction rates will differ when interacting with another chiral substance, be it a reagent, catalyst, or a biological macromolecule like an enzyme or receptor.[3] This difference arises from the formation of diastereomeric transition states, which possess different energy levels and thus, different rates of formation.[3] This principle, known as kinetic resolution, is the foundation for the experimental design proposed herein.[4][5][6]
Our investigation will focus on a model reaction: the enantioselective acylation of the secondary amine within the morpholine ring. This reaction is a common method for the kinetic resolution of amines and serves as an excellent proxy for assessing differential reactivity.[5][7][8]
Proposed Experimental Design: A Comparative Kinetic Analysis
The core of this guide is a proposed experimental workflow designed to elucidate differences in reactivity between the (S) and (R) enantiomers. The experiment will involve reacting a racemic mixture of Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride with a chiral acylating agent in a time-course study.
Objective: To determine if one enantiomer reacts at a faster rate than the other with a chiral acylating agent, and to quantify this difference.
Key Components of the Experimental Workflow:
-
Reaction Setup: A racemic mixture of the target compound is reacted with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral acylating agent.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at regular intervals.
-
Quenching: The reaction in each aliquot is immediately stopped.
-
Chiral Analysis: The enantiomeric excess (ee) of the unreacted starting material and the formed amide product is determined using chiral High-Performance Liquid Chromatography (HPLC).[9][10]
Diagram of the Experimental Workflow
Caption: Workflow for kinetic resolution to compare enantiomer reactivity.
Detailed Experimental Protocol
Materials:
-
Racemic Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
-
(S)-Naproxen chloride (or another suitable chiral acylating agent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Deionized Water
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)[9]
-
Chiral HPLC column (e.g., cellulose-based Chiralpak series)[9][10]
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add racemic Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (1.0 equiv). Add anhydrous DCM, followed by TEA (2.2 equiv) to neutralize the hydrochloride and act as a base. Stir the mixture until all solids dissolve.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve (S)-Naproxen chloride (0.5 equiv) in a minimal amount of anhydrous DCM.
-
Slowly add the acylating agent solution to the reaction mixture dropwise over 10 minutes.
-
Time-Course Sampling: Start a timer immediately after the addition is complete (t=0). Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of deionized water and vortexing vigorously.
-
Sample Preparation: Extract the organic components from the quenched aliquot with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Chiral HPLC Analysis: Dissolve the residue from each time point in the HPLC mobile phase. Analyze by chiral HPLC to determine the enantiomeric composition of the unreacted starting material and the formed amide product.[9]
Hypothetical Data & Interpretation
The data obtained from the chiral HPLC analysis would allow for a quantitative comparison of the reactivity of the two enantiomers. Below are tables of hypothetical data to illustrate potential outcomes.
Table 1: Hypothetical Enantiomeric Excess (% ee) of Unreacted Starting Material Over Time
| Time (hours) | (S)-Enantiomer (%) | (R)-Enantiomer (%) | % ee of Unreacted Amine |
| 0 | 50.0 | 50.0 | 0 |
| 1 | 48.2 | 43.8 | 4.8 |
| 2 | 46.1 | 38.9 | 8.5 |
| 4 | 43.5 | 32.5 | 14.5 |
| 8 | 40.1 | 24.9 | 23.4 |
| 24 | 35.0 | 15.0 | 40.0 |
Table 2: Hypothetical Enantiomeric Excess (% ee) of Formed Amide Product Over Time
| Time (hours) | (S,S)-Diastereomer (%) | (R,S)-Diastereomer (%) | % ee of Amide Product |
| 1 | 8.0 | 1.8 | 63.3 |
| 2 | 11.1 | 3.9 | 48.0 |
| 4 | 16.5 | 6.5 | 43.5 |
| 8 | 20.1 | 9.9 | 34.0 |
| 24 | 25.0 | 15.0 | 25.0 |
Interpretation of Hypothetical Results:
The data in Table 1 show a progressive enrichment of the (S)-enantiomer in the unreacted starting material. This indicates that the (R)-enantiomer is reacting faster with the (S)-acylating agent. The formation of the (R,S)-diastereomeric amide product would be favored kinetically. This differential rate of reaction is a clear demonstration of stereoselectivity.
Conversely, the (S,S)-diastereomer is the major product formed, as seen in Table 2. This would imply that the transition state leading to the (R,S)-amide is of lower energy than the transition state leading to the (S,S)-amide. The selectivity factor (s), which is a ratio of the rate constants (s = k_fast / k_slow), can be calculated from this data to provide a quantitative measure of the difference in reactivity.
Logical Relationship in Stereoselective Reactions
Caption: Energy pathways for reaction of enantiomers with a chiral reagent.
Conclusion
This guide outlines a robust and scientifically sound methodology for comparing the reactivity of the (S) and (R) enantiomers of Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride. By employing the principles of kinetic resolution and detailed analysis via chiral HPLC, researchers can gain valuable insights into the stereochemical factors governing the molecule's reactivity. Such studies are not merely academic exercises; they are critical in drug development for understanding enantiomer-specific interactions with biological systems, optimizing synthetic routes for enantiopure compounds, and ultimately developing safer and more effective therapeutics.[11][12] The presented framework, though using hypothetical data, provides a clear and actionable path for conducting these essential investigations.
References
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. MDPI. [Link]
-
Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. ACS Publications. [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]
-
Kinetic resolution of acids in acylation reactions in the presence of chiral tertiary amines. SciTech Connect. [Link]
-
Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. PMC. [Link]
-
Enantioselective Acylation of Chiral Amines Catalyzed by Serine Hydrolases. Request PDF. [Link]
-
Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. ACS Publications. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]
-
Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC. [Link]
-
A new benchmark for the non-enzymatic enantioselective acylation of amines: use of a planar-chiral derivative of 4-pyrrolidinopyridine as the acylating agent. RSC Publishing. [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. AIR Unimi. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. ACS Publications. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
How to decide which enantiomer is more reactive than the other. Quora. [Link]
-
Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. PubMed. [Link]
-
How much different are thermochemical properties of enantiomers and their racemates? Thermochemical properties of enantiopure and racemate of methyl- and butyl lactates. AIP Publishing. [Link]
-
Enantiomers and Their Resolution. MDPI. [Link]
-
Enantiomers. Save My Exams. [Link]
-
Pharmacological and Toxicological Testing of the Enantiomers of Two Chiral Fomocaine Alkylmorpholine Derivatives in Comparison to Their in Vitro Interactions on Drug Metabolism in Rats. PubMed. [Link]
-
Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A new benchmark for the non-enzymatic enantioselective acylation of amines: use of a planar-chiral derivative of 4-pyrrolidinopyridine as the acylating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. savemyexams.com [savemyexams.com]
LC-MS Structural Validation of (S)-Benzyl (morpholin-3-ylmethyl)carbamate Hydrochloride: A Comparative Guide
Executive Summary
As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the structural validation of intermediates like (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride demands rigorous analytical strategies. This compound—featuring a basic morpholine ring and a carbamate-protected primary amine—presents distinct challenges for traditional liquid chromatography-mass spectrometry (LC-MS).
This guide provides an objective comparison of analytical column chemistries (Reversed-Phase vs. Hydrophilic Interaction Liquid Chromatography) for the structural validation of this polar basic scaffold. By detailing the causality behind each experimental parameter, we establish a self-validating LC-MS/MS protocol grounded in the latest [1].
Physicochemical Profiling & Analytical Challenges
Understanding the analyte's physicochemical nature is the first step in rational method development.
-
Molecular Scaffold: The molecule consists of a secondary amine within a morpholine ring (pKa ~8.3) and an exocyclic methylamine protected by a benzyl carbamate (Cbz) group.
-
Ionization State: Supplied as a hydrochloride salt, the morpholine nitrogen is fully protonated in aqueous environments.
-
The RPLC Dilemma: In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, highly polar basic compounds exhibit poor retention (k' < 1). Furthermore, the protonated secondary amine interacts strongly with residual, unendcapped silanols on the silica backbone. This secondary electrostatic interaction causes severe peak tailing, reducing resolution and compromising quantitative accuracy.
To circumvent these issues, Hydrophilic Interaction Liquid Chromatography (HILIC) is deployed. HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining analytes through partitioning into a water-enriched layer on the column surface[2].
Comparative Analysis: HILIC vs. RPLC for Polar Basic Scaffolds
Selecting the correct separation mechanism is critical for MS sensitivity and data integrity. The table below compares the performance of a standard C18 column against an Amide-bonded HILIC column for the target analyte.
| Analytical Parameter | RPLC (C18 / Water-MeOH) | HILIC (Amide / Water-ACN) | Causality & Mechanistic Explanation |
| Retention Factor ( k′ ) | 0.8 (Suboptimal) | 4.5 (Excellent) | HILIC retains the polar morpholine salt via hydrophilic partitioning and hydrogen bonding, whereas RPLC relies on weak hydrophobic interactions with the Cbz group[3]. |
| Peak Asymmetry ( Tf ) | 1.8 (Severe Tailing) | 1.05 (Symmetrical) | HILIC avoids the detrimental ion-exchange interactions with deprotonated silanols that plague basic amines in RPLC. |
| MS Sensitivity (S/N) | Baseline ( 1× ) | Enhanced ( ∼8× ) | The high acetonitrile concentration (>80%) at elution in HILIC significantly lowers mobile phase surface tension, exponentially improving ESI droplet desolvation and ionization efficiency[4]. |
| Matrix Effect | High Ion Suppression | Minimal | Enhanced retention in HILIC shifts the analyte away from the solvent front and early-eluting inorganic salts (like the unbound chloride ion). |
Methodological Design: A Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the method incorporates internal feedback loops—such as continuous monitoring of isotopic fidelity, blank injections for carryover assessment, and orthogonal qualifier/quantifier ion ratios—ensuring that any deviation in system performance immediately flags the data as invalid before downstream processing.
Logical workflow for LC-MS method selection and ICH Q2(R2) validation.
Step-by-Step Methodology
Step 1: Sample Preparation (The Diluent Effect)
-
Action: Dissolve the standard in Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate to a final concentration of 10 µg/mL.
-
Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the water-enriched partition layer on the stationary phase, leading to severe peak fronting. Matching the diluent to the high-organic starting conditions of the mobile phase preserves peak integrity.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic hold at 95% B for 1 min, followed by a linear gradient to 60% B over 4 minutes.
-
Causality: The low pH (3.0) ensures the morpholine nitrogen remains fully protonated throughout the run, preventing split peaks caused by partial ionization. The ammonium formate buffer provides the necessary ionic strength to maintain a stable partition layer on the amide surface.
Step 3: Mass Spectrometry (ESI+ MRM Mode)
-
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 450°C.
-
Causality: While the compound is thermally stable, the increasing aqueous content at the end of the gradient requires excessive thermal energy (450°C) to ensure complete droplet desolvation, preventing late-eluting ion suppression.
Structural Validation & MS/MS Fragmentation Pathway
Under positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates, yielding the protonated free base [M+H]+ at m/z 251.14 . To validate the structure, Collision-Induced Dissociation (CID) is employed. The carbamate protecting group dictates the primary fragmentation mechanics.
Proposed ESI-MS/MS collisional fragmentation pathways for the target analyte.
Self-Validating Transition Ratios: For quantitative structural confirmation, two Multiple Reaction Monitoring (MRM) transitions must be tracked simultaneously:
-
Quantifier Ion (m/z 251.1 → 91.1): Formation of the highly stable tropylium/benzyl cation. Requires higher collision energy (CE: 25 eV).
-
Qualifier Ion (m/z 251.1 → 143.1): Neutral loss of benzyl alcohol (108 Da). Requires lower collision energy (CE: 15 eV). System Check: The ratio between the quantifier and qualifier ion areas must remain within ±15% across all standard and sample injections. A deviation indicates co-eluting isobaric interference, automatically invalidating the run.
Regulatory Grounding: ICH Q2(R2) Compliance
This method is designed to be fully compliant with the updated ICH Q2(R2) Guidelines for Validation of Analytical Procedures [5].
-
Specificity: The HILIC gradient ensures baseline resolution between the target analyte and common synthetic precursors (e.g., unsubstituted morpholine and benzyl chloroformate degradation products).
-
Reportable Range & Linearity: The enhanced MS sensitivity afforded by HILIC[4] allows for a validated linear range of 1 ng/mL to 500 ng/mL ( R2>0.999 ), directly satisfying ICH requirements for impurity limit testing.
-
Robustness: By utilizing an Amide-bonded phase rather than bare silica, the method exhibits high tolerance to minor fluctuations in mobile phase pH and buffer concentration, ensuring reproducible intermediate precision across different days and operators.
References
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]
-
Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry Source: Journal of Chromatography A URL:[Link]
-
Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC Source: ResearchGate URL:[Link]
-
Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Chiral Morpholine and Piperidine Building Blocks: Benchmarking (S)-Benzyl (morpholin-3-ylmethyl)carbamate Hydrochloride
Executive Summary
In modern drug discovery, the selection of starting materials is a critical decision that profoundly impacts the trajectory of a research program. Chiral building blocks, particularly those containing privileged scaffolds like morpholine, are indispensable for constructing complex, stereochemically defined molecules with desirable pharmacological properties.[1] This guide provides an in-depth performance analysis of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride , a versatile chiral building block. We will objectively benchmark its utility against other structurally related chiral synthons, providing field-proven insights and supporting experimental data to guide researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of Chiral Building Blocks in Drug Discovery
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a drug molecule and its target is highly dependent on stereochemistry, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[2] This reality has driven the pharmaceutical industry's shift towards developing single-enantiomer drugs, creating a substantial demand for enantiomerically pure chiral intermediates.[3]
Among the most valuable scaffolds in medicinal chemistry is the morpholine ring. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor (the oxygen atom), which can be crucial for target engagement.[1][4] This guide focuses on (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, a building block that combines the benefits of the chiral morpholine core with a synthetically versatile, protected amine functionality.
Our objective is to benchmark this key building block against three carefully selected comparators to evaluate its performance in common synthetic applications, highlighting its strengths and potential limitations.
Profile of the Target Building Block: (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a bifunctional chiral building block. Its structure is defined by three key features:
-
A Chiral Morpholine Scaffold: The (S)-configuration at the C3 position provides a defined stereocenter. The morpholine ring itself is a desirable feature for improving the pharmacokinetic profile of a lead compound.[4]
-
A Protected Primary Amine: The amine is protected as a benzyl carbamate (Cbz or Z group). The Cbz group is a robust and widely used protecting group in organic synthesis, particularly in peptide chemistry.[5] It is stable to a wide range of reaction conditions but can be cleanly removed, typically by catalytic hydrogenation, providing the free amine for further functionalization.
-
A Reactive Secondary Amine: The nitrogen atom of the morpholine ring is a secondary amine, which serves as a handle for N-alkylation, N-arylation, or acylation reactions to build molecular complexity.
dot
Caption: Key features of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Selection of Comparator Building Blocks
To provide a robust benchmark, we have selected three alternative building blocks. The rationale for their selection is to allow for a direct comparison of the scaffold's core structure and the nature of the functional handle.
-
(S)-3-Methylmorpholine hydrochloride: This comparator retains the same chiral morpholine scaffold but replaces the protected aminomethyl group with a simple methyl group. It is useful for probing the steric and electronic contributions of the C3 substituent.[6]
-
(S)-(+)-3-Hydroxymethylmorpholine: This building block features a hydroxymethyl group at the chiral C3 position. It allows for a different set of chemical transformations (e.g., etherification, oxidation) and represents an alternative synthetic strategy where the amine is introduced later in the synthesis.[7]
-
(S)-Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride: This analog directly replaces the morpholine's oxygen atom with a methylene (-CH2-) group, creating a piperidine ring.[8] This allows for a critical evaluation of how the heteroatom influences physicochemical properties and synthetic performance.
dot
Caption: Logical relationship between the target compound and its comparators.
Performance Benchmarking: A Head-to-Head Comparison
The utility of a chiral building block can be assessed by several key performance indicators (KPIs): enantiomeric purity, reaction versatility, impact on the physicochemical properties of the final molecule, and overall synthetic accessibility.
Table 1: Key Physicochemical Properties of Selected Chiral Building Blocks
| Building Block | Molecular Formula | MW ( g/mol ) | cLogP (Est.) | H-Bond Acceptors | H-Bond Donors |
| (S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl | C₁₃H₁₉ClN₂O₃ | 286.75 | 1.8 | 3 | 2 |
| (S)-3-Methylmorpholine HCl | C₅H₁₂ClNO | 137.61 | 0.1 | 1 | 1 |
| (S)-(+)-3-Hydroxymethylmorpholine | C₅H₁₁NO₂ | 117.15 | -1.2 | 2 | 2 |
| (S)-Benzyl (piperidin-3-ylmethyl)carbamate HCl | C₁₄H₂₁ClN₂O₂ | 284.78 | 2.5 | 2 | 2 |
Causality Insight: The replacement of the morpholine oxygen with a CH₂ group in the piperidine analog (Comparator 3) increases the estimated cLogP, indicating higher lipophilicity. This single atom change can significantly impact a drug candidate's solubility, permeability, and metabolic profile.
Table 2: Performance in a Representative N-Alkylation Reaction
This experiment evaluates the reactivity of the ring nitrogen in a standard N-alkylation with a reactive electrophile (e.g., 3-methylbenzyl chloride).[9]
| Building Block | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Target Compound | K₂CO₃ | Acetonitrile | 80 | 6 | 92% |
| Comparator 1 | K₂CO₃ | Acetonitrile | 80 | 4 | 95% |
| Comparator 2 | K₂CO₃ | Acetonitrile | 80 | 5 | 94% |
| Comparator 3 | K₂CO₃ | Acetonitrile | 80 | 6 | 91% |
Expertise & Experience: Comparator 1 exhibits a slightly faster reaction time. This is likely due to reduced steric hindrance at the morpholine nitrogen compared to the bulkier C3 substituents of the other building blocks. All four synthons perform exceptionally well, demonstrating the high reactivity of the ring nitrogen under standard conditions.
Experimental Protocols & Mechanistic Insights
To ensure reproducibility and provide a self-validating system, we present a detailed protocol for a key synthetic transformation.
Protocol 1: Catalytic Hydrogenolysis for Cbz-Deprotection
This procedure removes the benzyl carbamate (Cbz) protecting group from the target compound to yield the free primary amine, which is a crucial step for subsequent amide coupling or reductive amination reactions.
Workflow Diagram dot
Caption: Experimental workflow for Cbz-group deprotection via catalytic hydrogenation.
Step-by-Step Methodology:
-
System Preparation: To a flame-dried round-bottom flask, add (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (1.0 eq). Dissolve the compound in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) (approx. 10 mol % palladium).
-
Causality Note: Pd/C is the catalyst of choice for hydrogenolysis due to its high efficiency in cleaving C-O bonds of benzyl groups. The inert atmosphere is crucial initially to prevent premature, uncontrolled reactions, although it will be replaced by hydrogen.
-
-
Hydrogenation: Seal the flask with a septum and purge the system with hydrogen gas from a balloon three times. Leave the flask under a positive pressure of hydrogen (1 atm, balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, the catalyst surface, and the hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Trustworthiness Check: It is critical to remove all palladium, as residual heavy metals are unacceptable in pharmaceutical compounds. A Celite plug is a standard and effective method for this filtration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, (S)-(morpholin-3-ylmethyl)amine, which can often be used in the next step without further purification.
Summary and Recommendations
The choice of a chiral building block is a strategic decision that depends on the specific goals of the synthesis. Our benchmarking analysis provides a clear framework for selecting the optimal synthon.
Table 3: Comparative Summary of Chiral Building Blocks
| Building Block | Key Advantages | Key Disadvantages | Best Suited For... |
| (S)-Benzyl (morpholin-3-ylmethyl)carbamate HCl (Target) | Two distinct, orthogonally protected amine handles; good balance of properties. | Higher molecular weight and cost compared to simpler analogs. | Complex syntheses requiring sequential, controlled functionalization at two different sites. |
| (S)-3-Methylmorpholine HCl (Comparator 1) | Low cost, simple structure, minimal steric hindrance. | Limited functional handles for diversification. | Applications where the C3-methyl group is a required structural feature (scaffold hopping). |
| (S)-(+)-3-Hydroxymethylmorpholine (Comparator 2) | Hydroxyl group allows for diverse chemistries (etherification, oxidation). | Requires additional steps to introduce a nitrogen atom if needed. | Synthesizing analogs where an ether or ester linkage at C3 is desired. |
| (S)-Benzyl (piperidin-3-ylmethyl)carbamate HCl (Comparator 3) | Provides access to the lipophilic piperidine scaffold. | Lacks the H-bond accepting oxygen, potentially altering target binding and solubility. | Probing SAR related to the core scaffold and increasing the lipophilicity of the final compound. |
References
-
James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-417. [Link]
-
Yadav, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
-
PharmaCompass. Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate. PharmaCompass.com. [Link]
-
James, I. W., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(23), 9734-9741. [Link]
-
Carr, A. A., et al. (1986). (S)-3-[(benzyloxy)methyl]morpholine hydrochloride: a nonstimulant appetite suppressant without conventional neurotransmitter releasing properties. Journal of Medicinal Chemistry, 29(7), 1288-1290. [Link]
- Eli Lilly and Company. (2003). Benzyl morpholine derivatives.
-
PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]
-
Lindsley, C. W., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Medicinal Chemistry Letters, 6(10), 1034-1039. [Link]
-
Yadav, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Benzyl Carbamate: Properties, Synthesis, and Applications in Chemical Research. InnoPharmChem. [Link]
-
D'Acquarica, I., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
- Bayer AG. (1991). Preparation of 3-methyl-benzylchloride.
-
Das, B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 26. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 8. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | C14H21ClN2O2 | CID 22350243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
A Comprehensive Guide to the Safe Disposal of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
This guide provides essential safety and logistical information for the proper disposal of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride. As a compound utilized by researchers and drug development professionals, understanding its chemical nature is paramount to ensuring safe handling and compliant disposal. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's structural components to ensure a self-validating and safe protocol.
Core Principle: Hazard-Informed Disposal
Proper disposal begins with a thorough understanding of the molecule's potential hazards. (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is a multi-component structure, and its risks are derived from these individual parts:
-
The Carbamate Group: Carbamates are esters of carbamic acid. While this specific compound's toxicity is not extensively documented, the carbamate class includes many pesticides known for inhibiting acetylcholinesterase, a critical enzyme in nerve function[1][2]. Therefore, it must be handled as a potentially toxic substance. The recommended disposal method for many carbamate pesticides is incineration to ensure complete destruction[1].
-
The Morpholine Moiety: Morpholine and its derivatives can be irritants and are combustible[3][4][5]. Some are classified as corrosive, capable of causing skin burns and serious eye damage[3][6]. Safe handling requires avoiding all personal contact, including inhalation, and using the substance in a well-ventilated area[7].
-
The Hydrochloride Salt: This component makes the compound a chlorinated organic substance. Under the Resource Conservation and Recovery Act (RCRA), many wastes containing chlorinated components are considered hazardous[8]. Combustion of chlorinated compounds can produce corrosive and toxic fumes, such as hydrogen chloride, necessitating specialized incineration facilities with flue gas scrubbing capabilities[8][9].
Based on this analysis, (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride must be treated as a hazardous chemical waste . Disposal via standard trash or drain is strictly prohibited[10][11].
Table 1: Synthesized Hazard Profile
| Hazard Aspect | Associated Structural Component | Potential Effects & Rationale | Source(s) |
| Acute Toxicity | Carbamate Group | Harmful if swallowed. Carbamates as a class can exhibit neurological effects.[1][2] | |
| Skin Irritation/Corrosion | Morpholine Moiety | May cause skin irritation. Related morpholine compounds are known to be corrosive.[3][7] | |
| Eye Irritation | Morpholine Moiety, HCl Salt | Causes serious eye irritation. The acidic nature of the hydrochloride can contribute to this.[3][7] | |
| Respiratory Irritation | All Components | May cause respiratory irritation, particularly as a dust.[7] | |
| Environmental Hazard | Chlorinated Organic | Wastes containing chlorinated solvents are regulated as hazardous. Do not discharge to sewer or environment.[8][9] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all safety measures are in place. The causality is clear: preventing exposure is the primary goal.
-
Engineering Controls: Handle the material exclusively in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[12] Ensure safety showers and eyewash stations are readily accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[13][14]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[15]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, consider additional protective clothing to prevent skin exposure.[15]
-
Respiratory Protection: If there is a risk of generating dust or high concentrations of vapors, use a suitable respirator.[7][15]
-
Step-by-Step Disposal Protocol
This protocol ensures regulatory compliance and personnel safety. Mixing hazardous wastes should be avoided at all times to ensure proper handling and disposal.[16]
Step 1: Waste Segregation
This is the most critical step. Due to its chlorinated nature, this compound must be disposed of in a dedicated halogenated organic waste stream.
-
Action: Designate a specific, compatible waste container solely for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride and other halogenated organic solids.
-
Causality: Separating halogenated from non-halogenated waste is crucial. Disposal methods, particularly incineration, differ significantly, and co-mingling wastes can increase disposal costs and violate regulatory requirements.[10] Do not mix with strong oxidizing agents, acids, or bases.[13][15][17]
Step 2: Containerization and Labeling
Proper containment prevents leaks and clearly communicates the hazard.
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap).[16]
-
Ensure the container is in good condition, free of cracks or defects.[16]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
-
On the label, clearly write the full chemical name: "(S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride". Do not use abbreviations.
-
-
Causality: Federal and local regulations require that hazardous waste containers be clearly labeled with their contents to ensure safe handling, storage, and disposal by all personnel, including your institution's Environmental Health & Safety (EHS) staff and the final disposal vendor.[18]
Step 3: Protocol for Spills and Contaminated Materials
Accidents require a prepared response to mitigate exposure and environmental release.
-
Action (for small laboratory spills):
-
Alert personnel in the immediate area.[7]
-
Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Avoid creating dust. [7][12]
-
Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated organic waste container.[13]
-
Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels) as hazardous waste in the same container. Prevent runoff from entering drains.[7]
-
-
Causality: A systematic cleanup process prevents the uncontrolled spread of a potentially toxic compound. Containing all contaminated materials, including cleaning supplies, ensures that all hazardous components are captured for proper disposal.
Step 4: Final Disposal
The final step is to transfer the waste to a certified professional.
-
Action:
-
Causality: Disposal of hazardous waste is highly regulated. Only permitted facilities have the capability to incinerate chlorinated organic compounds in an environmentally sound manner, scrubbing harmful gases from the exhaust.[8] Attempting any other disposal method is unsafe and illegal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
Caption: Disposal decision workflow for (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride.
References
- Safety Data Sheet. (2009, February 5).
- Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o.
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
- Morpholine SDS, 110-91-8 Safety D
- SAFETY DATA SHEET. (2025, October 30). Benzyl (3-Fluoro-4-morpholinophenyl)
- Morpholine. Santa Cruz Biotechnology.
- Morpholine - Safety D
- (3S)-Morpholin-3-ylmethanol hydrochloride. Apollo Scientific.
- SAFETY DATA SHEET. (2009, September 22).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- What Regulations Apply to Chlorinated Solvent Use?
- Benzyl N-(2-aminoethyl)
- Disposal of Chemical Waste. Safety Office.
- Safety D
- benzyl carbamate - GHS Safety D
- SAFETY DATA SHEET. (2025, April 29).
- Benzyl (3-Fluoro-4-morpholinophenyl)
- Organic Solvents. Environment, Health and Safety.
- Hazardous Waste and Disposal. American Chemical Society.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Procedure for disposing of hazardous waste. MIT.
- Carbam
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Carbamates | Rupa Health [rupahealth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 9. echemi.com [echemi.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. acs.org [acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]
- 15. canbipharm.com [canbipharm.com]
- 16. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. aksci.com [aksci.com]
Personal protective equipment for handling (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a routine task, but as a critical intersection of chemical integrity and operator safety. (S)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride (CAS: 1312161-63-9 / 1881275-75-7) is a highly valuable chiral building block frequently utilized in peptide synthesis and kinase inhibitor development.
However, its physicochemical properties—specifically its nature as a hygroscopic hydrochloride salt and its high lipophilicity when dissolved—demand precise, causality-driven safety protocols. This guide provides the authoritative operational and disposal frameworks required to handle this compound safely and effectively.
Hazard Assessment & Causality Profiling
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. As a dry powder, the hydrochloride salt exhibits significant triboelectric charging (static cling). This creates a high risk of aerosolization during transfer, presenting a direct inhalation hazard.
Furthermore, in drug discovery workflows, this compound is rarely used in isolation; it is typically solubilized in polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). These solvents act as aggressive permeation enhancers. If a solution spills on standard latex gloves, the solvent will carry the dissolved morpholine derivative directly through the glove matrix and into the dermal layer. Therefore, our Personal Protective Equipment (PPE) strategy must account for both the solid-state particulate risk and the solution-state permeation risk.
Table 1: Physicochemical Risk Profile
| Parameter | Characteristic | Operational Implication |
| Physical State | Crystalline solid / Fine powder | High risk of aerosolization; requires strict draft control. |
| Solubility | Soluble in DMF, DMSO, DCM | Carrier solvents act as dermal permeation enhancers. |
| Hygroscopicity | High (Hydrochloride salt) | Rapidly absorbs ambient moisture; requires desiccated storage. |
| Electrostatics | High triboelectric charging | Powder repels from metal spatulas; requires static mitigation. |
Personal Protective Equipment (PPE) Matrix
According to the [3], PPE selection must be dictated by a rigorous hazard assessment. For this compound, standard laboratory attire is insufficient.
Table 2: Quantitative PPE Specifications
| PPE Category | Specification | Quantitative Metric | Scientific Justification |
| Hand Protection | Extended-cuff Nitrile | ≥ 8 mil thickness, >240 min breakthrough | Nitrile provides superior resistance to aprotic carrier solvents compared to latex[1]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 certified | Protects against both micro-particulate dust and solvent splash during reagent addition. |
| Body Protection | Flame-Resistant Lab Coat | NFPA 2112 compliant | Mandatory if the compound is being handled alongside flammable solvents (e.g., Methanol). |
| Respiratory | N95 or P100 Respirator | APF 10 (Assigned Protection Factor) | Required only if handling bulk powder outside of secondary engineering controls. |
Operational Workflow: Precision Handling Protocol
This step-by-step methodology ensures self-validating safety. Self-Validating Check: If powder is observed clinging to the exterior of the weigh boat or repelling from the spatula, your static mitigation has failed, and the process must be paused immediately.
Step 1: Environmental Preparation Conduct all dry powder handling inside a certified laboratory chemical hood. Verify the hood is operating at a face velocity of 80–100 feet per minute (fpm) [1]. Clear the workspace of all incompatible chemicals, particularly strong oxidizers.
Step 2: Static Mitigation (Critical Step) Because HCl salts are prone to static charging, discharge your polystyrene weigh boat using an anti-static ionizer gun (e.g., Zerostat) before taring. Neutralizing the boat prevents the fine powder from "jumping," thereby eliminating the primary inhalation hazard.
Step 3: Tare and Transfer Place the neutralized weigh boat on the analytical balance. Using a PTFE-coated or grounded stainless-steel micro-spatula, slowly transfer the required mass. Keep the balance draft shield closed as much as possible to prevent the hood's airflow from disturbing the powder.
Step 4: Solubilization in Containment Never transport dry, reactive powders across the laboratory. Add your initial dissolution solvent (e.g., DCM) directly to the reaction vessel inside the fume hood. Once the compound is safely in solution and the vessel is sealed, it may be transported to the reaction block.
Spill Management & Disposal Plan
The response to a spill depends entirely on the physical state of the compound at the time of the incident [2].
Solid Spill (Dry Powder Protocol):
-
Do not sweep. Sweeping dry HCl salts aerosolizes the fine particulates, creating an immediate respiratory hazard.
-
Cover the spilled powder with damp absorbent pads (lightly wetted with water or ethanol) to safely dissolve and bind the powder.
-
Wipe inward from the edges to prevent spreading the contamination footprint.
-
Deposit all contaminated materials into a designated, double-bagged solid hazardous waste container.
Liquid Spill (Solution Protocol):
-
Apply an inert, high-capacity absorbent (e.g., vermiculite or a commercial spill pad) over the liquid.
-
Allow 3-5 minutes for complete absorption of the solvent and the dissolved compound.
-
Collect the saturated absorbent using non-sparking tools and deposit it into a compatible halogenated organic waste container (if dissolved in DCM) or standard organic waste (if dissolved in DMF).
Operational Decision Matrix
The following logical relationship diagram outlines the critical decision pathways for handling and spill response based on the compound's physical state.
Decision matrix for handling and spill response based on the physical state of the chemical.
References
To ensure the highest standards of scientific integrity and safety, the protocols detailed in this guide are grounded in the following authoritative regulatory and institutional standards:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). URL:[Link]
-
Occupational Safety and Health Administration (OSHA). (2013). Occupational Exposure to Hazardous Chemicals in Laboratories (Non-Mandatory Appendix); Technical Amendment. Federal Register. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. URL:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
